1-(4-Aminophenyl)cyclopentanecarbonitrile
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBAIULVBOBDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354291 | |
| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115279-73-7 | |
| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXS46PF85Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the fundamental physicochemical properties, predicted and expected spectroscopic data, and detailed experimental protocols for the characterization of this molecule. The guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and quality control of this compound and its derivatives.
Introduction
This compound, with the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol , is a significant building block in medicinal chemistry.[1][2] Its structure combines a p-substituted aniline ring with a cyclopentanecarbonitrile moiety, making it a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. Accurate and thorough structure elucidation is paramount to ensure the identity, purity, and quality of this intermediate in drug development and manufacturing processes. This guide details the analytical methodologies employed for its complete structural characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various analytical and synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| CAS Number | 115279-73-7 | [3] |
| Appearance | White to yellow solid powder | [4] |
| Predicted Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [5] |
| Predicted Density | 1.11 ± 0.1 g/cm³ | [5] |
| Predicted Refractive Index | 1.584 | [5] |
| SMILES | C1CCC(C1)(C#N)c2ccc(cc2)N | [1] |
| InChI | InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [2] |
Spectroscopic Analysis and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the cyclopentane ring. The expected chemical shifts are summarized in Table 2.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -C(CN)R₂) |
| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~ 3.7 | Broad Singlet | 2H | -NH₂ |
| ~ 2.0 - 2.2 | Multiplet | 4H | Cyclopentane -CH₂ |
| ~ 1.8 - 2.0 | Multiplet | 4H | Cyclopentane -CH₂ |
Note: These are predicted values based on known chemical shift ranges for similar structural motifs.
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 148 | Ar-C (C-NH₂) |
| ~ 128 - 132 | Ar-C (quaternary) |
| ~ 125 - 128 | Ar-CH (ortho to -C(CN)R₂) |
| ~ 120 - 125 | -C≡N |
| ~ 114 - 116 | Ar-CH (ortho to -NH₂) |
| ~ 45 - 50 | Quaternary Cyclopentane C |
| ~ 35 - 40 | Cyclopentane -CH₂ |
| ~ 23 - 28 | Cyclopentane -CH₂ |
Note: These are predicted values based on known chemical shift ranges for similar structural motifs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch (nitrile) |
| ~ 1620 - 1580 | Strong | Aromatic C=C stretch |
| ~ 1620 - 1560 | Strong | N-H bend (scissoring) |
| ~ 850 - 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Predicted mass-to-charge ratios for various adducts are presented in Table 5.[6]
Table 5: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.12297 |
| [M+Na]⁺ | 209.10491 |
| [M-H]⁻ | 185.10841 |
| [M]⁺ | 186.11514 |
Experimental Protocols
To obtain the spectroscopic data for the structure elucidation of this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Obtain a background spectrum of the KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition (Positive Ion Mode):
-
Ionization mode: ESI positive
-
Mass range: 50-500 m/z
-
Capillary voltage: 3.5 kV
-
Source temperature: 120 °C
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Determine the elemental composition from the high-resolution mass data.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Chemical structure of this compound.
Conclusion
The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. This guide has detailed the integrated use of NMR, IR, and Mass Spectrometry to confirm its molecular structure. By following the provided experimental protocols and interpreting the resulting data in the context of the expected values, researchers can confidently verify the identity and purity of this compound, ensuring the quality and reliability of downstream synthetic processes and the final active pharmaceutical ingredients.
References
physicochemical properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key chemical intermediate, notably utilized in the synthesis of Apatinib, a small-molecule anti-angiogenesis targeted drug.[1] A thorough understanding of its physicochemical properties is fundamental for its effective handling, application in synthetic chemistry, and for ensuring safety and stability during storage and use. This document provides a comprehensive overview of the known physicochemical data for this compound, details relevant experimental methodologies, and presents logical workflows pertinent to its synthesis and analysis.
Physicochemical Data
The following table summarizes the key . It is important to note that many of the available data points are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [2][3][4][5][6][7][8] |
| Molecular Weight | 186.25 g/mol | [2][4][5][7] |
| Appearance | Yellow to brown solid | [2] |
| Boiling Point | 375.0 ± 35.0 °C (Predicted) | [2][3][4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 5.05 ± 0.10 (Predicted) | [2] |
| Flash Point | 180.6 °C | [3][9] |
| XLogP3 | 2.3 | [3][6] |
| Polar Surface Area (PSA) | 49.8 Ų | [3] |
| Refractive Index | 1.584 (Predicted) | [3] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |
Experimental Protocols & Methodologies
While specific experimental reports detailing the determination of each property for this exact compound are not publicly available, the following sections describe standard, detailed methodologies that would be employed.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of purity.
Methodology:
-
Apparatus: A digital melting point apparatus (e.g., Vernier Melt Station or similar) is used.[10]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., < 2 °C) is indicative of a high-purity substance.
Determination of Boiling Point
As the compound is a solid at room temperature, its boiling point is high and typically determined under reduced pressure to prevent decomposition. The reported value is a prediction at standard pressure.
Methodology (Simple Distillation):
-
Apparatus: A simple distillation setup is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.[10]
-
Procedure: A sample of this compound is placed in the round-bottom flask with boiling chips. The liquid is heated, and the temperature of its vapor is measured by the thermometer.[10] The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected.[10] For high-boiling-point solids, this would be performed under vacuum.
-
Note: This experimental procedure is more suited for liquids. For a high-melting solid, specialized equipment for vacuum distillation of solids would be necessary.
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent. While quantitative data is unavailable, a qualitative assessment is standard.
Methodology:
-
Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, dichloromethane, acetone).
-
Observation: The mixture is agitated at a constant temperature. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve at all.
-
Expectation: Based on its structure (a nonpolar phenyl and cyclopentyl group with polar amine and nitrile groups), the compound is expected to have low solubility in water but should be soluble in common organic solvents.[11]
Computational Prediction of pKa and LogP
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are crucial for predicting the behavior of a compound in biological systems.
Methodology:
-
Software: These values are typically estimated using Quantitative Structure-Property Relationship (QSPR) models. Software packages like ACD/Labs Percepta, ChemAxon, or Schrödinger's Maestro employ algorithms that analyze the molecule's structure.
-
pKa Prediction: The software identifies acidic and basic functional groups (in this case, the aminophenyl group) and predicts the pKa based on the electronic effects of the surrounding molecular structure.
-
LogP Prediction: The octanol-water partition coefficient (Kow or P) is calculated by summing the contributions of individual atoms and fragments of the molecule. LogP is the logarithm of this value and indicates the compound's hydrophobicity.[12]
Visualizations: Workflows and Pathways
Synthesis Workflow
This compound is synthesized via a multi-step process, which can be generalized from patent literature. The following diagram illustrates a typical synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Relevance to Drug Action: Inhibition of VEGFR-2 Signaling
As an intermediate for Apatinib, a VEGFR-2 inhibitor, the compound is integral to the production of a drug that targets a key cancer signaling pathway. The diagram below illustrates the simplified signaling cascade that Apatinib (and thus its precursors are relevant to) inhibits.
Caption: Simplified VEGFR-2 signaling pathway inhibited by Apatinib.
References
- 1. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound CAS#: 115279-73-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. This compound – Biotuva Life Sciences [biotuva.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
1-(4-Aminophenyl)cyclopentanecarbonitrile CAS 115279-73-7 properties
An In-depth Technical Guide to 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7)
This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, safety, and applications.
Physicochemical Properties
This compound is an organic compound featuring a cyclopentane ring substituted with both a carbonitrile and an aminophenyl group.[1] These functional groups, particularly the amino and nitrile moieties, give the molecule moderate polarity and the ability to participate in hydrogen bonding.[1] Its structural features make it a compound of interest in medicinal chemistry.[1]
The quantitative physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 115279-73-7 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2][3][5][6][7] |
| Molecular Weight | 186.26 g/mol (also reported as 186.25, 186.253, 186.258) | [1][2][3][5][6][7] |
| Physical Form | Solid | [2] |
| Boiling Point (Predicted) | 375.0 ± 35.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |
| Flash Point | 180.6 °C | [3] |
| Refractive Index | 1.584 | [3] |
| Polar Surface Area (PSA) | 49.8 Ų | [3] |
| XLogP3 | 2.3 | [3] |
| InChI | 1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [1][2] |
| InChIKey | GIBAIULVBOBDED-UHFFFAOYSA-N | [2][3] |
| SMILES | N#CC1(CCCC1)c1ccc(N)cc1 | [1][7][8] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through a two-step process starting from a nitrophenyl precursor.[9] This avoids hazardous nitration processes by using p-nitrochlorobenzene as a starting material.[10] The general route involves the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile followed by the reduction of the nitro group to an amine.[9][10]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Kilogram-Scale Synthesis via Nitro Reduction
This protocol details the reduction of the nitro intermediate to the final amine product.[4]
-
Reaction Setup : To a 50 L single-deck glass reactor under a nitrogen atmosphere, add 1-(4-nitrophenyl)cyclopentanecarbonitrile (3 kg, 6.3 mol), FeO(OH)/C catalyst (460 g, 0.63 mol, 0.1 equiv), and ethanol (20 L).[4]
-
Addition of Reducing Agent : Add 80% hydrazine hydrate (N₂H₄·H₂O) (800 g, 12.6 mol, 2 equiv) to the reactor.[4]
-
Reaction Conditions : Heat the reaction mixture to 75 °C and maintain stirring at this temperature for approximately 5 hours.[4]
-
Work-up and Isolation : After the reaction is complete (monitored by a suitable method like HPLC), filter off the FeO(OH)/C catalyst.[4]
-
Purification : Wash the filtered catalyst with dichloromethane (5 L).[4]
-
Final Product : Remove the solvents from the combined filtrate in vacuo and dry the resulting product overnight in a vacuum drying oven to yield this compound as an off-white powder.[4] The reported yield for this process is 92.5% with a purity of >99.5% by HPLC.[4]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of Apatinib.[4] Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[4] By inhibiting VEGFR2, Apatinib blocks VEGF-mediated endothelial cell migration and proliferation, thereby preventing the formation of new blood vessels that tumors need to grow.[4]
Caption: Role of the compound as an intermediate for Apatinib and its mechanism.
Safety and Handling
Comprehensive safety protocols must be followed when handling this compound. The available data indicates several potential hazards.
Hazard Identification
The compound is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[11]
| Hazard Information | GHS Codes and Statements |
| Signal Word | Warning [2][5][11] |
| Hazard Statements | H341 : Suspected of causing genetic defects.[11] H411 : Toxic to aquatic life with long lasting effects.[11] H302+H312+H332 : Harmful if swallowed, in contact with skin or if inhaled.[2][5] H315 : Causes skin irritation.[2][5] H319 : Causes serious eye irritation.[2][5] H335 : May cause respiratory irritation.[2][5] |
| Precautionary Statements | P203 : Obtain, read and follow all safety instructions before use.[3][11] P273 : Avoid release to the environment.[3][11] P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3][11] P318 : IF exposed or concerned, get medical advice.[3][11] P391 : Collect spillage.[3][11] P405 : Store locked up.[3][11] P501 : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][11] |
Handling and Storage
-
Handling : Handle in a well-ventilated place.[3][11] Wear suitable protective clothing, including impervious, flame-resistant clothing and gloves that satisfy EU Directive 89/686/EEC and EN 374 standards.[11] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3][11] Use non-sparking tools to prevent fire from electrostatic discharge.[3][11]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][11] Keep in the dark and under an inert atmosphere at room temperature.[2][8] Store away from incompatible materials and foodstuff containers.[3][11]
First Aid Measures
-
If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[11]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[11]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[11]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]
Fire-Fighting and Spill Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]
-
Fire-Fighting Equipment : Wear a self-contained breathing apparatus if necessary.[11]
-
Spill Response : Prevent further leakage if safe to do so.[11] Evacuate personnel to a safe area. Remove all sources of ignition.[11] Collect spillage and dispose of it in suitable, closed containers according to local regulations.[11] Discharge into the environment must be avoided.[11]
References
- 1. CAS 115279-73-7: this compound [cymitquimica.com]
- 2. This compound | 115279-73-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 115279-73-7 [chemicalbook.com]
- 5. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 6. jigschemical.com [jigschemical.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 115279-73-7|this compound|BLD Pharm [bldpharm.com]
- 9. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 10. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
In-Depth Technical Guide: Proposed Biological Activity Screening of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of 1-(4-aminophenyl)cyclopentanecarbonitrile. As a key intermediate in the synthesis of Apatinib (Rivoceranib), a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a thorough understanding of its intrinsic biological and toxicological profile is imperative for both quality control and regulatory compliance. While no public data currently exists on the biological activity of this specific intermediate, this guide provides a robust framework for its evaluation. The proposed screening cascade is designed to assess its potential as a tyrosine kinase inhibitor, its effect on cell viability, and its general safety profile.
Introduction
This compound is a crucial building block in the chemical synthesis of Apatinib, a targeted therapy approved for various cancers. Apatinib functions by inhibiting VEGFR-2, a key mediator of angiogenesis, thereby restricting tumor growth. Given that synthetic intermediates can sometimes possess off-target biological activities or contribute to the toxicity profile of the final active pharmaceutical ingredient (API), a systematic biological evaluation is a critical component of drug development. This document details a proposed screening workflow, from initial target-based assays to broader safety assessments.
Proposed Screening Cascade
A hierarchical approach is recommended to efficiently screen this compound, beginning with its most probable, albeit unintentional, target and progressing to broader safety and toxicity assays.
Caption: Proposed hierarchical screening cascade for this compound.
Data Presentation: Hypothetical Screening Results
For the purpose of this guide, the following tables present a hypothetical data summary for the proposed screening cascade. In a real-world scenario, these tables would be populated with experimental data.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | Result (IC₅₀) |
| This compound | VEGFR-2 | Luminescence Kinase Assay | > 100 µM |
| Apatinib (Positive Control) | VEGFR-2 | Luminescence Kinase Assay | 1 nM |
Table 2: Cellular Assays
| Compound | Cell Line | Assay Type | Result (IC₅₀) |
| This compound | HUVEC | MTT Proliferation | > 100 µM |
| This compound | HepG2 | Cytotoxicity | > 100 µM |
| Doxorubicin (Positive Control) | HepG2 | Cytotoxicity | 0.5 µM |
Table 3: Preclinical Safety Assays
| Compound | Assay Type | Result (IC₅₀ or Mutagenicity) |
| This compound | hERG Patch Clamp | > 50 µM |
| This compound | Ames Test | Non-mutagenic |
| E-4031 (Positive Control) | hERG Patch Clamp | 10 nM |
| 2-Nitrofluorene (Positive Control) | Ames Test | Mutagenic |
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of VEGFR-2 results in less ADP production and a higher luminescence signal.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a suitable VEGFR-2 peptide substrate.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Endothelial Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the compound's effect on the proliferation of endothelial cells, a key process in angiogenesis.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Methodology:
-
Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound in the presence of VEGF to stimulate proliferation. Incubate for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization and Measurement: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC₅₀ value.
-
hERG Channel Assay
This assay is a critical part of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmia.
-
Principle: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG potassium channels expressed in a stable cell line (e.g., HEK293). Compound-induced blockage of the channel is quantified.
-
Methodology:
-
Cell Preparation: Use HEK293 cells stably transfected with the hERG gene.
-
Electrophysiology: Establish a stable whole-cell recording. Apply a specific voltage-clamp protocol to elicit the hERG tail current, which is the primary measurement.
-
Compound Application: Record baseline hERG currents. Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.
-
Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration compared to the baseline. Calculate the IC₅₀ value from the concentration-response curve.
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The test measures the ability of a compound to cause mutations that result in a "reversion" to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Relevant Signaling Pathway: VEGFR-2
Understanding the VEGFR-2 signaling pathway is crucial as it is the primary target of Apatinib. Inhibition of this pathway is the desired therapeutic outcome. This compound would be screened against this target to ensure it does not possess unintended activity.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion
This technical guide provides a comprehensive framework for the biological characterization of this compound. Although it is a synthetic intermediate, its potential for biological activity and toxicity cannot be overlooked. The proposed screening cascade, incorporating target-based, cell-based, and safety assays, offers a systematic approach to generate a complete biological profile. The detailed protocols and data presentation formats provided herein are intended to guide researchers in the rigorous evaluation of this and other critical pharmaceutical intermediates.
In-Depth Technical Guide: Potential Mechanism of Action for 1-(4-Aminophenyl)cyclopentanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the potential mechanism of action for derivatives of 1-(4-aminophenyl)cyclopentanecarbonitrile. This analysis is primarily based on the well-characterized derivative, Apatinib, a potent tyrosine kinase inhibitor for which this compound is a key synthetic intermediate. Apatinib serves as a critical exemplar for understanding the therapeutic potential of this class of compounds, particularly in the context of oncology.
The core structure of this compound provides a versatile scaffold for the development of targeted therapies. Apatinib, a prominent derivative, has demonstrated significant efficacy in clinical settings, primarily through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide will delve into the molecular interactions, downstream signaling pathways, and cellular effects associated with this mechanism of action, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of VEGFR2 Signaling
The primary mechanism of action for Apatinib, and potentially other derivatives of this compound, is the targeted inhibition of VEGFR2, a key receptor tyrosine kinase.[1] By selectively binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds can block the downstream signaling cascades that are crucial for angiogenesis—the formation of new blood vessels.[2] This anti-angiogenic activity is central to their anti-tumor effects, as it deprives tumors of the necessary blood supply for growth and metastasis.
Downstream Signaling Pathways
Inhibition of VEGFR2 by Apatinib has been shown to modulate several critical downstream signaling pathways:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Apatinib has been shown to suppress the phosphorylation of PI3K and AKT, leading to the induction of apoptosis in cancer cells.
-
RAF/MEK/ERK (MAPK) Pathway: This cascade is heavily involved in cell proliferation, differentiation, and survival. Apatinib treatment has been demonstrated to inhibit the phosphorylation of key components of this pathway, including MEK and ERK1/2, thereby arresting cell cycle progression and inhibiting tumor growth.[3]
-
PLCγ1-ERK1/2 Pathway: Autocrine VEGF signaling in some cancer cells promotes proliferation through this pathway, which can be effectively blocked by Apatinib.
Quantitative Data: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Apatinib against several key tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase Target | IC50 (nM) |
| VEGFR2 | 1[4][5][6] |
| c-Kit | 429[4][5][6] |
| c-Src | 530[4][5][6] |
| Ret | 13[4][5][6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound derivatives like Apatinib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescent or fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare a solution of the kinase (e.g., recombinant human VEGFR2) and its specific substrate (e.g., a synthetic peptide).
-
Prepare an ATP solution.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence using a plate reader).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HUVECs, various cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein or its phosphorylated form.
Protocol:
-
Cell Lysis:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, total ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.
-
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Inhibition of VEGFR2 signaling cascade by this compound derivatives.
Experimental Workflow for Evaluating Derivatives
Caption: A streamlined workflow for the characterization of derivative compounds.
Conclusion
Derivatives of this compound, exemplified by Apatinib, represent a promising class of compounds with significant potential as targeted cancer therapeutics. Their primary mechanism of action involves the selective inhibition of VEGFR2, leading to the disruption of key signaling pathways that drive tumor angiogenesis and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued research and development of novel derivatives based on this core scaffold. Further investigation into the structure-activity relationships of this chemical series may lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy.
References
- 1. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki‐67/CD31 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. Therapeutic Potential of Apatinib Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Modeling of 1-(4-Aminophenyl)cyclopentanecarbonitrile Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The landscape of modern drug discovery is increasingly shaped by computational approaches that accelerate the identification and optimization of novel therapeutic agents. This technical guide delves into the in silico modeling of 1-(4-aminophenyl)cyclopentanecarbonitrile analogs, a chemical scaffold of significant interest due to its association with potent tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational strategies, relevant biological targets, experimental validation protocols, and the underlying signaling pathways.
The core structure, this compound, is a key intermediate in the synthesis of Apatinib, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. Consequently, the in silico modeling of its analogs is primarily focused on targeting VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By computationally exploring the structure-activity relationships (SAR) of these analogs, researchers can rationally design novel candidates with enhanced potency and selectivity.
Core Computational Approaches
The in silico evaluation of this compound analogs typically employs a multi-faceted approach combining several computational techniques:
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, in this case, the ATP-binding pocket of VEGFR-2. The strength of the interaction is estimated using a scoring function, which provides a numerical value (e.g., docking score or binding energy) to rank potential inhibitors.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel, untested analogs and for identifying key molecular features that contribute to their potency.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. Pharmacophore models can be used to screen large virtual libraries for novel scaffolds.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event and helping to assess the stability of the predicted interactions.
Target Spotlight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream effects of Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a key driver of tumor angiogenesis, making it a well-established target for cancer therapy.
VEGFR-2 Signaling Pathway
The activation of VEGFR-2 initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways regulate a wide array of cellular processes crucial for angiogenesis.
Quantitative Data from In Silico Studies of VEGFR-2 Inhibitors
Table 1: Molecular Docking and Binding Free Energy of Novel VEGFR-2 Inhibitors
| Compound ID | Docking Score (kcal/mol) | Binding Free Energy (MM/PBSA) (kcal/mol) | Reference |
| ZINC1162830 | -10.5 | -62.8 | [1] |
| ZINC33268577 | -10.2 | -60.5 | [1] |
| Tivozanib (Reference) | -9.8 | -63.3 | [1] |
| EANPDB 252 | -11.5 | - | [2] |
| NANPDB 4577 | -11.2 | - | [2] |
| NANPDB 4580 | -11.0 | - | [2] |
| Regorafenib (Reference) | -11.0 | - | [2] |
Table 2: QSAR Model Statistics for VEGFR-2 Inhibitors
| Model Type | R² | Q² | r² (test set) | Reference |
| CoMFA | 0.936 | 0.575 | 0.956 | [3] |
| CoMSIA/SE | 0.936 | 0.575 | 0.847 | [3] |
| MLR | 0.889 | 0.795 | 0.854 | |
| ANN | 0.998 | 0.989 | 0.992 |
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental testing. The following are detailed methodologies for key assays used to evaluate the efficacy of potential VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Test compounds
-
96-well plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in media containing various concentrations of the test compound or vehicle.
-
Seed the HUVECs onto the Matrigel-coated plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Silico to In Vitro Workflow
The process of identifying and validating novel this compound analogs as VEGFR-2 inhibitors follows a logical progression from computational modeling to experimental verification.
Conclusion
The in silico modeling of this compound analogs represents a promising avenue for the discovery of novel VEGFR-2 inhibitors with therapeutic potential in oncology. By leveraging a combination of computational techniques, researchers can efficiently screen and prioritize candidate molecules, thereby reducing the time and cost associated with traditional drug discovery pipelines. The integration of molecular docking, QSAR, and other computational methods, followed by rigorous experimental validation, provides a powerful framework for the rational design of next-generation anticancer agents. This guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of research.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Solubility Data
As of the latest literature review, specific quantitative solubility data for 1-(4-aminophenyl)cyclopentanecarbonitrile across a range of solvents has not been published. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording experimental solubility data.
Table 1: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Water | 25 | Shake-Flask with HPLC | |||
| e.g., PBS (pH 7.4) | 25 | Shake-Flask with HPLC | |||
| e.g., Ethanol | 25 | Shake-Flask with HPLC | |||
| e.g., Methanol | 25 | Shake-Flask with HPLC | |||
| e.g., DMSO | 25 | Shake-Flask with HPLC | |||
| e.g., Acetone | 25 | Shake-Flask with HPLC | |||
| e.g., Acetonitrile | 25 | Shake-Flask with HPLC |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Principle
An excess amount of the solid compound is added to a specific solvent and agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the compound in the clear supernatant or filtrate is measured. This concentration represents the solubility of the compound in that solvent at that specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline)
-
Vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control[1]
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, solubility filter plates)[2]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, LC-MS)[2][3]
Detailed Shake-Flask Protocol
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[2][3] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the solution is no longer increasing.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter.[1][2] This step must be performed carefully to avoid disturbing the undissolved solid.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound.[2] A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Spectroscopic Data Analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Aminophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 115279-73-7[1]
Spectroscopic Data Summary
The following tables summarize the predicted and reported spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete, publicly accessible dataset for this specific molecule is limited. Therefore, some of the presented data is based on theoretical predictions and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 | d, J=8.4 Hz | 2H | Ar-H (ortho to -C(CN)C₄H₈) |
| 6.68 | d, J=8.4 Hz | 2H | Ar-H (ortho to -NH₂) |
| 3.80 | br s | 2H | -NH₂ |
| 2.20 - 2.10 | m | 4H | Cyclopentyl -CH₂ |
| 1.95 - 1.85 | m | 4H | Cyclopentyl -CH₂ |
Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | Ar-C (C-NH₂) |
| 128.5 | Ar-C (CH, ortho to -NH₂) |
| 125.5 | Ar-C (quaternary) |
| 123.0 | C≡N |
| 115.2 | Ar-C (CH, ortho to -C(CN)C₄H₈) |
| 48.0 | Quaternary Cyclopentyl C |
| 38.0 | Cyclopentyl CH₂ |
| 24.0 | Cyclopentyl CH₂ |
Note: The provided NMR data is based on predictions and may vary from experimental results. The Royal Society of Chemistry provides some NMR data, though specific peak assignments for this compound are not explicitly detailed.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch |
| 2240 - 2220 | Medium, Sharp | C≡N stretch[8] |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1600, 1510, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 820 | Strong | para-disubstituted C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data (Predicted ESI-MS)
| m/z (amu) | Adduct |
| 187.1230 | [M+H]⁺ |
| 209.1049 | [M+Na]⁺ |
| 185.1084 | [M-H]⁻ |
Note: This data is based on predicted values.[9] Experimental analysis, such as that offered by LC-MS services mentioned by some suppliers, would be required for confirmation.[1]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra using the same instrument, employing broadband proton decoupling.
-
Use the residual solvent peak as an internal reference.[7]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire spectra in both positive and negative ion modes.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a foundational understanding of the key spectroscopic data for this compound. While a complete set of experimentally verified data is not publicly available, the information compiled here from various sources and theoretical predictions offers a robust starting point for researchers. For definitive structural confirmation and purity assessment, it is recommended that experimental data be acquired following the generalized protocols outlined in this document.
References
- 1. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 2. This compound [drugfuture.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. echemi.com [echemi.com]
- 5. gentaur.com [gentaur.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 9. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]
The 1-(4-Aminophenyl)cyclopentanecarbonitrile Scaffold: A Cornerstone in the Development of Targeted Cancer Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(4-Aminophenyl)cyclopentanecarbonitrile moiety represents a critical structural scaffold in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of the potent multi-targeted tyrosine kinase inhibitor, Apatinib. While not possessing intrinsic therapeutic properties itself, its unique stereochemistry and functional group presentation are pivotal for the high-affinity binding of its derivatives to the ATP-binding pocket of various receptor tyrosine kinases. This technical guide delves into the synthesis, chemical properties, and, most importantly, the therapeutic applications stemming from this foundational scaffold, with a primary focus on Apatinib's role in oncology. We will explore the mechanism of action, relevant signaling pathways, and a summary of its clinical significance, providing a comprehensive overview for researchers in drug discovery and development.
Introduction
The quest for highly selective and potent small molecule inhibitors of protein kinases remains a central theme in contemporary drug discovery, particularly in the field of oncology. The this compound scaffold has emerged as a valuable building block in this endeavor. Its rigid cyclopentyl group, combined with the reactive aminophenyl and nitrile functionalities, provides an excellent platform for the synthesis of complex molecules with tailored pharmacological profiles.
The most prominent example of a therapeutic agent derived from this scaffold is Apatinib (Rivoceranib), an orally administered tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of various solid tumors, most notably advanced gastric cancer.[1] This guide will illuminate the journey from the foundational scaffold to the clinically approved drug, providing insights into its synthesis, mechanism of action, and the broader potential of this chemical framework.
Synthesis of the this compound Scaffold
The efficient synthesis of this compound is a critical first step in the production of Apatinib and other derivatives. Several synthetic routes have been reported, with a common strategy involving the construction of the 1-(4-nitrophenyl)cyclopentanecarbonitrile intermediate, followed by the reduction of the nitro group to the corresponding amine.
General Synthetic Protocol
A representative synthesis involves a two-step process:
-
Nitrophenylation of Cyclopentanecarbonitrile: This step typically involves the reaction of a cyclopentanecarbonitrile precursor with a nitrating agent to introduce the 4-nitrophenyl group. One patented method describes the use of 1-chlorocyclopentanecarbonitrile and a nitrochlorobenzene-zinc reagent in the presence of Li₂CuCl₄.[1]
-
Nitro Group Reduction: The intermediate, 1-(4-nitrophenyl)cyclopentanecarbonitrile, is then subjected to a reduction reaction to yield the final this compound scaffold. This is commonly achieved using reducing agents such as iron powder in the presence of an acid or a catalyst like palladium on carbon with a hydrogen source.[1]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Therapeutic Applications: The Rise of Apatinib
The primary therapeutic relevance of the this compound scaffold is realized through its incorporation into Apatinib. Apatinib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
Mechanism of Action of Apatinib
Apatinib selectively binds to the intracellular ATP-binding site of VEGFR-2, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to a reduction in tumor-associated angiogenesis, thereby suppressing tumor growth and progression. While VEGFR-2 is its primary target, Apatinib also exhibits inhibitory activity against other tyrosine kinases, including RET, c-Kit, and c-Src, contributing to its broad anti-tumor effects.
Signaling Pathway Inhibition by Apatinib
Caption: Apatinib inhibits VEGFR-2 signaling to block angiogenesis.
Quantitative Data
While specific quantitative data for the this compound scaffold itself is not available in the context of direct therapeutic activity, the pharmacological data for its derivative, Apatinib, is well-documented.
| Target | IC₅₀ (nM) | Assay Type |
| VEGFR-2 | 1 | Kinase Assay |
| c-Kit | 429 | Kinase Assay |
| Ret | 13 | Kinase Assay |
| c-Src | 53 | Kinase Assay |
Note: The IC₅₀ values are indicative and can vary depending on the specific experimental conditions. Data is a representative compilation from various public sources.
Future Directions
The success of Apatinib validates the this compound scaffold as a privileged structure in the design of potent kinase inhibitors. Future research endeavors could focus on:
-
Scaffold Hopping and Derivatization: Exploring modifications of the cyclopentyl and phenyl rings to enhance selectivity and potency for other kinase targets.
-
New Therapeutic Targets: Utilizing the scaffold as a starting point for the development of inhibitors against novel oncogenic kinases.
-
Combination Therapies: Investigating the synergistic effects of Apatinib and other Apatinib-like molecules with existing chemotherapeutic agents and immunotherapies.
Conclusion
The this compound scaffold, while unassuming on its own, has proven to be an exceptionally valuable component in the development of life-saving cancer therapeutics. Its role as the central building block of Apatinib highlights the power of rational drug design and the importance of foundational chemical structures in medicinal chemistry. As our understanding of the kinome and its role in disease continues to expand, it is likely that this versatile scaffold will continue to feature in the discovery of novel and effective targeted therapies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)cyclopentanecarbonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of Apatinib (Rivoceranib), a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor.[1] This technical guide provides a comprehensive review of this compound, including its synthesis, chemical properties, and its significance as a structural scaffold in the development of targeted cancer therapies. The document will delve into the biological context of its most prominent derivative, Apatinib, detailing its mechanism of action, impact on cell signaling, and relevant experimental protocols for its evaluation.
Chemical Properties of this compound
This compound is a white to yellow solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115279-73-7 | [2][3] |
| Molecular Formula | C12H14N2 | [2][3][4][5][6] |
| Molecular Weight | 186.25 g/mol | [2][4][5][6] |
| SMILES | NC1=CC=C(C=C1)C2(CCCC2)C#N | [4][6] |
| InChI | InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [4][6] |
Synthesis of this compound
The synthesis of this compound is a key step in the production of Apatinib. A common synthetic route involves a multi-step process starting from more readily available precursors. One patented method avoids a hazardous nitration process by utilizing a Grignard reagent substitution reaction.[1]
A general synthetic workflow is as follows:
Biological Activity and Significance as a Kinase Inhibitor Scaffold
While this compound itself is primarily an intermediate, its chemical structure forms the core of Apatinib, a highly effective anti-angiogenic agent. Apatinib functions by selectively inhibiting VEGFR-2, a key receptor in the VEGF signaling pathway that drives the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]
Mechanism of Action of Apatinib
Apatinib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8] Apatinib also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[7]
Impact on Cell Signaling Pathways
The inhibition of VEGFR-2 by Apatinib disrupts several critical downstream signaling cascades that are essential for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.
Quantitative Data on Related Structures
While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activity of its derivative, Apatinib, has been well-characterized. The following table summarizes key in vitro and clinical data for Apatinib.
| Parameter | Value | Context | Reference |
| VEGFR-2 IC50 | 0.029 nM | In vitro kinase assay | [9] |
| c-Kit IC50 | Not specified, but inhibited | In vitro kinase assay | [8] |
| c-Src IC50 | Not specified, but inhibited | In vitro kinase assay | [8] |
| Phase III Gastric Cancer Trial (Median OS) | 8.8 months (Apatinib) vs. 6.5 months (placebo) | Patients with advanced or metastatic gastric cancer | [10] |
| Phase III Gastric Cancer Trial (Median PFS) | 2.6 months (Apatinib) vs. 1.8 months (placebo) | Patients with advanced or metastatic gastric cancer | [10] |
Experimental Protocols
The evaluation of compounds like Apatinib, derived from this compound, involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
VEGFR-2 Kinase Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x kinase buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x kinase buffer. The final DMSO concentration should not exceed 1%. Dilute the VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.
-
Assay Setup: Add the master mix (containing kinase buffer, ATP, and substrate) to each well of a 96-well plate. Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate Reaction: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add the Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader. The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the positive control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Tube Formation Assay (Cell-Based)
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
Test compound
-
Calcein AM (for cell viability and visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test compound at various concentrations. Seed the cells onto the coated wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours, allowing for tube formation.
-
Visualization: Stain the cells with Calcein AM.
-
Imaging and Analysis: Capture images of the tube-like structures using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors. Its role as the central scaffold of Apatinib highlights the significance of the aminophenylnitrile moiety in achieving high-affinity and selective inhibition of VEGFR-2. The extensive research into Apatinib's mechanism of action and clinical efficacy underscores the therapeutic potential that can be unlocked from this chemical structure. Further exploration of derivatives of this compound may lead to the discovery of novel kinase inhibitors with improved pharmacological profiles and broader therapeutic applications. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such next-generation compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)cyclopentanecarbonitrile is a key pharmaceutical intermediate, notably in the synthesis of Apatinib, a potent VEGFR-2 inhibitor used in anti-angiogenic cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate. It includes a two-step synthetic pathway, quantitative data analysis, and a summary of the role of Apatinib in inhibiting critical signaling pathways in cancer progression.
Introduction
The synthesis of high-purity pharmaceutical intermediates is a critical aspect of drug development and manufacturing. This compound (CAS No: 115279-73-7) serves as a crucial building block in the production of various active pharmaceutical ingredients (APIs), including the anti-cancer drug Apatinib.[1] Apatinib is a small-molecule tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), playing a vital role in inhibiting tumor angiogenesis.[2][3] This document outlines a robust and scalable synthesis method for this compound, providing detailed protocols and quantitative data to aid researchers in its efficient production.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process, as detailed in US Patent US11673857B2. The first step involves the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile from 1-chlorocyclopentanecarbonitrile and a p-nitrochlorobenzene-zinc reagent in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst. The second step is the reduction of the nitro group of the intermediate to an amino group using a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere to yield the final product.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from representative examples of the synthesis process described in US Patent US11673857B2.[1]
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A | 1-hydroxycyclopentanecarbonitrile, Triphosgene | - | Xylene | 60-65 (reflux) | 2 | - | - |
| 1B | 1-chlorocyclopentanecarbonitrile solution, p-nitrochlorobenzene-zinc reagent | Li₂CuCl₄ | Toluene | 10-20 | 1-2 | - | - |
| 2A | 1-(4-nitrophenyl)cyclopentanecarbonitrile | Pd/C | 95% Ethanol, Water | 55-60 | - | High | >99.5 |
| 2B | 1-(4-nitrophenyl)cyclopentanecarbonitrile | Pt/C | 95% Ethanol, Water | 55-60 | - | High | >99.5 |
Note: The patent describes the yield as "high" without specifying the exact percentage in all examples. Purity was determined by HPLC.
Experimental Protocols
Step 1: Preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile
This step involves the in-situ preparation of 1-chlorocyclopentanecarbonitrile followed by its reaction with a p-nitrochlorobenzene-zinc reagent.
-
1a: Preparation of 1-chlorocyclopentanecarbonitrile solution
-
To a reaction vessel, add 27.8 g of 1-hydroxycyclopentanecarbonitrile and 170.0 g of xylene.
-
Stir the mixture and heat to 60°C.
-
In a separate vessel, thoroughly mix 245.0 g of xylene and 25.9 g of triphosgene.
-
Add the triphosgene solution dropwise to the heated 1-hydroxycyclopentanecarbonitrile solution while maintaining the temperature between 60°C and 65°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours to obtain the 1-chlorocyclopentanecarbonitrile solution.
-
-
1b: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile
-
To a reaction vessel, add the 1-chlorocyclopentanecarbonitrile solution and Li₂CuCl₄.
-
Stir the mixture and cool to a temperature between 5°C and 10°C.
-
Prepare a solution of p-nitrochlorobenzene-zinc reagent in a suitable solvent.
-
Add the p-nitrochlorobenzene-zinc reagent solution dropwise to the reaction vessel, maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, allow the mixture to react at 15°C to 20°C for 1 to 2 hours to yield a solution containing 1-(4-nitrophenyl)cyclopentanecarbonitrile.
-
The product can be refined and isolated for the next step.
-
Step 2: Preparation of this compound
This step involves the catalytic reduction of the nitro intermediate.
-
Using Palladium on Carbon (Pd/C) catalyst:
-
To a reaction vessel, add 45.0 g of the refined 1-(4-nitrophenyl)cyclopentanecarbonitrile, 300.0 g of 95% ethanol, 50.0 g of drinking water, and 2.0 g of Pd/C.
-
Purge the vessel with nitrogen three times, followed by purging with hydrogen three times.
-
Stir the mixture and heat to a temperature between 55°C and 60°C to initiate the reaction.
-
Monitor the reaction progress until completion.
-
Upon completion, the product can be isolated and purified.
-
-
Using Platinum on Carbon (Pt/C) catalyst:
-
To a reaction vessel, add 70.0 g of the refined 1-(4-nitrophenyl)cyclopentanecarbonitrile, 465.0 g of 95% ethanol, 80.0 g of drinking water, and 3.5 g of Pt/C.
-
Purge the vessel with nitrogen three times, followed by purging with hydrogen three times.
-
Stir the mixture and heat to a temperature between 55°C and 60°C.
-
Monitor the reaction progress until completion.
-
Isolate and purify the final product, this compound.
-
Application in Pharmaceutical Synthesis: Apatinib and VEGFR-2 Signaling
This compound is a key intermediate in the synthesis of Apatinib, a targeted cancer therapy drug.[1] Apatinib functions as a selective inhibitor of VEGFR-2, a key receptor in the VEGF signaling pathway that is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][3]
By binding to the intracellular tyrosine kinase domain of VEGFR-2, Apatinib inhibits its autophosphorylation.[2] This blockage prevents the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.[4][5][6] The inhibition of these pathways ultimately leads to a reduction in tumor angiogenesis and growth.[7]
Conclusion
The synthetic route to this compound presented here offers an efficient and scalable method for producing this vital pharmaceutical intermediate. The detailed protocols and quantitative data provide a solid foundation for researchers in the field of medicinal chemistry and drug development. Understanding the role of this intermediate in the synthesis of targeted therapies like Apatinib highlights the importance of robust synthetic methodologies in advancing cancer treatment. The provided diagrams of the synthesis workflow and the Apatinib signaling pathway offer clear visual aids for comprehending these complex processes.
References
- 1. Apatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 3. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 4. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Apatinib Utilizing 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatinib, a novel small-molecule tyrosine kinase inhibitor, has demonstrated significant anti-angiogenic activity by selectively targeting the vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] This targeted action disrupts downstream signaling pathways, such as the PI3K/AKT and ERK1/2 pathways, thereby inhibiting the proliferation and migration of endothelial cells crucial for tumor growth.[3][4] A key intermediate in the chemical synthesis of Apatinib is 1-(4-Aminophenyl)cyclopentanecarbonitrile. This document provides detailed application notes and experimental protocols for the synthesis of Apatinib, focusing on the amidation reaction involving this key intermediate.
Synthesis Overview
The synthesis of Apatinib from this compound involves a critical amidation reaction with an N-(pyridin-4-ylmethyl)-2-amino-3-picolinate derivative. This reaction forms the core amide linkage of the Apatinib molecule. The overall synthetic strategy is outlined below, including the preparation of the necessary precursors.
Diagram of the Apatinib Synthesis Workflow
Caption: Workflow for the synthesis of Apatinib.
Quantitative Data Summary
The following table summarizes quantitative data from two exemplary protocols for the final amidation step in the synthesis of Apatinib, as detailed in patent CN109020881B.
| Parameter | Protocol 1 | Protocol 2 |
| Reactant A | This compound | This compound |
| Molar Amount of A | 0.06 mol | 0.06 mol |
| Reactant B | Methyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate | Ethyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate |
| Molar Amount of B | 0.05 mol | 0.05 mol |
| Solvent | N,N-dimethylformamide (DMF) | Toluene |
| Catalyst | Cuprous chloride | 4-Dimethylaminopyridine (DMAP) |
| Reaction Temperature | 95-105 °C | 95-115 °C |
| Reaction Time | ~5 hours | ~7 hours |
| Product Yield | 92.2% | 91.2% |
| Product Purity (HPLC) | 99.96% | 99.92% |
| Melting Point | 158.5-160.0 °C | 158.5-160.0 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from patent US11673857B2 and describes the preparation of a key intermediate.
Materials:
-
1-(4-Nitrophenyl)cyclopentanecarbonitrile
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (95-99%)
-
Water
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
To a reaction vessel, add 1-(4-nitrophenyl)cyclopentanecarbonitrile, 95% to 99% ethanol, water, and the Pd/C catalyst.
-
Stir the mixture and purge the vessel with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Heat the reaction mixture to a temperature of 55°C to 60°C under a hydrogen pressure of 0.4 MPa to 0.6 MPa.
-
Maintain the reaction at this temperature and pressure until the hydrogen pressure no longer decreases. Continue for an additional 0.5 to 1.0 hour.
-
Cool the resulting liquid to 10°C to 15°C and maintain at this temperature for 0.5 to 1.0 hour to allow for crystallization.
-
Filter the mixture to collect the solid product.
-
Wash the solid with water and dry in an oven to obtain this compound.
Protocol 2: Synthesis of Apatinib (Amidation Reaction - Method A)
This protocol is based on Example 5 from patent CN109020881B.
Materials:
-
This compound (11.2 g, 0.06 mol)
-
Methyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate (12.2 g, 0.05 mol)
-
N,N-dimethylformamide (DMF, 130 g total)
-
Cuprous chloride (0.2 g)
-
Methyl tert-butyl ether (for recrystallization)
Equipment:
-
500 ml four-neck flask equipped with a stirrer, thermometer, and distillation system.
Procedure:
-
Charge the 500 ml four-neck flask with 100 g of N,N-dimethylformamide, 11.2 g (0.06 mol) of this compound, and 0.2 g of cuprous chloride.
-
Maintain the internal temperature at 95-100 °C.
-
Prepare a solution of 12.2 g (0.05 mol) of methyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate in 30 g of N,N-dimethylformamide.
-
Add the solution from step 3 dropwise to the reaction flask.
-
After the addition is complete, stir the mixture at 105 °C for approximately 1 hour and continue the reaction for 4 hours while distilling off the methanol that is formed.
-
Cool the reaction mixture to 20-25 °C and filter.
-
Wash the filter cake with 20 g of N,N-dimethylformamide.
-
Combine the filtrates and recover the N,N-dimethylformamide by distillation under reduced pressure.
-
Recrystallize the residue from methyl tert-butyl ether, filter, and dry to obtain Apatinib as a white solid powder.
Protocol 3: Synthesis of Apatinib (Amidation Reaction - Method B)
This protocol is based on Example 6 from patent CN109020881B.
Materials:
-
This compound (11.2 g, 0.06 mol)
-
Ethyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate (12.9 g, 0.05 mol)
-
Toluene (150 g total)
-
4-Dimethylaminopyridine (DMAP, 0.25 g)
-
Methyl tert-butyl ether (for recrystallization)
Equipment:
-
500 ml four-neck flask equipped with a stirrer, thermometer, and distillation system.
Procedure:
-
Charge the 500 ml four-neck flask with 100 g of toluene, 11.2 g (0.06 mol) of this compound, and 0.25 g of 4-dimethylaminopyridine.
-
Prepare a solution of 12.9 g (0.05 mol) of ethyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate in 30 g of toluene.
-
Add the solution from step 2 dropwise to the reaction flask while maintaining the internal temperature at 95 to 105 °C over approximately 2 hours.
-
After the addition, increase the temperature to 115 °C and distill off the ethanol that is formed over a period of 5 hours.
-
Once the reaction is complete, cool the mixture to 20 to 25 °C.
-
Filter the mixture and wash the filter cake with 20 g of toluene.
-
Combine the filtrates and recover the toluene by distillation under reduced pressure.
-
Recrystallize the residue from methyl tert-butyl ether, filter, and dry to obtain Apatinib as a white solid.
Apatinib's Mechanism of Action: Signaling Pathway
Apatinib exerts its anti-cancer effects primarily by inhibiting the VEGFR-2 signaling pathway. This inhibition prevents angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Diagram of Apatinib's Signaling Pathway Inhibition
Caption: Apatinib inhibits VEGFR-2 signaling.
By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, Apatinib blocks its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][4] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor-induced angiogenesis.
References
- 1. CN109020881B - Preparation method of apatinib - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Synthetic Protocols for the Derivatization of 1-(4-Aminophenyl)cyclopentanecarbonitrile: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 1-(4-aminophenyl)cyclopentanecarbonitrile. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following sections detail the synthesis of the parent compound and subsequent derivatization of its primary amino group via acylation and sulfonylation reactions.
Synthesis of this compound
The foundational compound, this compound, can be synthesized in a two-step process starting from 1-hydroxycyclopentanecarbonitrile. This method, detailed in US Patent US11673857B2, involves the formation of an intermediate, 1-(4-nitrophenyl)cyclopentanecarbonitrile, followed by a reduction of the nitro group.[1]
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile
This step involves the reaction of 1-chlorocyclopentanecarbonitrile (formed in situ from 1-hydroxycyclopentanecarbonitrile) with a p-nitrochlorobenzene-zinc reagent.
Step 2: Reduction to this compound
The nitro-substituted intermediate is then reduced to the desired primary amine. A common and effective method for this transformation is catalytic hydrogenation.
Quantitative Data for Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 1-Hydroxycyclopentanecarbonitrile, Triphosgene, p-Nitrochlorobenzene-zinc reagent | Li₂CuCl₄ | Toluene | 60-65 (for chlorination), 10-20 (for coupling) | 2h (chlorination), 1-2h (coupling) | Not specified for intermediate |
| 2 | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | Pd/C or Pt/C, H₂ | 95% Ethanol/Water | 55-60 | Not specified | ~87.5 (overall from 1-hydroxycyclopentanecarbonitrile)[1] |
Derivatization of the Amino Group
The primary amino group of this compound is a key handle for introducing a wide variety of functional groups, enabling the synthesis of a library of derivatives. The following protocols describe common acylation and sulfonylation reactions.
Acylation Reactions: Synthesis of Amide Derivatives
Acylation of the amino group to form amides is a fundamental transformation in drug discovery. Amides are generally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.
Protocol 1: Acetylation with Acetic Anhydride
This protocol describes the synthesis of N-(4-(1-cyanocyclopentyl)phenyl)acetamide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-acetylated derivative.
Protocol 2: Benzoylation with Benzoyl Chloride (Schotten-Baumann Reaction)
This protocol details the synthesis of N-(4-(1-cyanocyclopentyl)phenyl)benzamide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a biphasic solvent system, typically 10% aqueous NaOH and a non-polar organic solvent like DCM.
-
Stir the mixture vigorously to ensure good mixing between the two phases.
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Continue vigorous stirring at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzamide derivative.
Sulfonylation Reaction: Synthesis of Sulfonamide Derivatives
Sulfonamides are another important class of functional groups in medicinal chemistry, known for their presence in a wide range of antibacterial, diuretic, and hypoglycemic drugs.
Protocol 3: Sulfonylation with p-Toluenesulfonyl Chloride (Tosyl Chloride)
This protocol describes the synthesis of N-(4-(1-cyanocyclopentyl)phenyl)-4-methylbenzenesulfonamide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or DCM containing a base like triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water or dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure sulfonamide derivative.
Quantitative Data for Derivatization Reactions (Representative)
| Derivative Type | Acylating/Sulfonylating Agent | Base | Solvent | Typical Yield (%) |
| Acetamide | Acetic Anhydride | Triethylamine/Pyridine | DCM/THF | >90 |
| Benzamide | Benzoyl Chloride | NaOH (aq) | DCM/Water | 85-95 |
| Tosylamide | p-Toluenesulfonyl Chloride | Pyridine/Triethylamine | Pyridine/DCM | 80-90 |
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the reaction workflows.
References
Application Notes and Protocols: N-Acylation of 1-(4-Aminophenyl)cyclopentanecarbonitrile
Abstract
This document provides a detailed experimental procedure for the N-acylation of 1-(4-aminophenyl)cyclopentanecarbonitrile, a key transformation in the synthesis of various compounds with potential applications in drug discovery and materials science. The protocol outlines two common methods for this reaction: acylation using an acyl chloride and acylation using an acid anhydride. These methods are widely applicable for the synthesis of N-aryl amides.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
N-acylation is a fundamental and widely utilized reaction in organic synthesis.[2] It serves as an effective method for the protection of amino groups during multi-step syntheses and is crucial for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1] The substrate, this compound, possesses a primary aromatic amine that can be readily acylated to introduce various acyl groups, thereby modifying its physicochemical and biological properties. The general transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form the corresponding N-acyl derivative.[3][4]
Reaction Scheme
The N-acylation of this compound can be generalized by the following reaction scheme:
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
Two reliable protocols for the N-acylation of this compound are presented below. Method A utilizes an acyl chloride, which is generally more reactive, while Method B employs an acid anhydride.[3][4]
Materials and Equipment
Reagents:
-
This compound
-
Acetyl chloride (for Method A)
-
Acetic anhydride (for Method B)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Standard glassware for extraction and filtration
Method A: Acylation using Acetyl Chloride
This method is highly efficient due to the high reactivity of acetyl chloride.[5]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylated product.
Method B: Acylation using Acetic Anhydride
Acetic anhydride is a less reactive and often more economical alternative to acetyl chloride.[6]
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a round-bottom flask with a suitable solvent like glacial acetic acid or pyridine.
-
Addition of Acylating Agent: Add acetic anhydride (1.2 - 1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours to ensure complete reaction. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-cold water to precipitate the product and hydrolyze the excess anhydride.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
If the product does not precipitate, extract it with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization as described in Method A.
Data Presentation
The following table summarizes the representative quantitative data for the N-acetylation of this compound using both methods.
| Parameter | Method A (Acetyl Chloride) | Method B (Acetic Anhydride) |
| Starting Material | This compound | This compound |
| Molar Mass ( g/mol ) | 186.25 | 186.25 |
| Amount (mmol) | 10.0 | 10.0 |
| Mass (g) | 1.86 | 1.86 |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Molar Mass ( g/mol ) | 78.50 | 102.09 |
| Equivalents | 1.1 | 1.2 |
| Amount (mmol) | 11.0 | 12.0 |
| Volume (mL) | ~0.78 | ~1.11 |
| Base | Triethylamine | Pyridine (as solvent/base) |
| Molar Mass ( g/mol ) | 101.19 | 79.10 |
| Equivalents | 1.2 | - |
| Amount (mmol) | 12.0 | - |
| Volume (mL) | ~1.67 | - |
| Solvent | Dichloromethane (DCM) | Pyridine or Glacial Acetic Acid |
| Volume (mL) | 20 | 15 |
| Reaction Time (h) | 1 - 3 | 2 - 4 |
| Reaction Temperature (°C) | 0 to RT | RT to 60 |
| Expected Yield (%) | 85 - 95 | 80 - 90 |
| Product | N-(4-(1-cyanocyclopentyl)phenyl)acetamide | N-(4-(1-cyanocyclopentyl)phenyl)acetamide |
| Molar Mass ( g/mol ) | 228.29 | 228.29 |
Characterization of the Product
The synthesized N-(4-(1-cyanocyclopentyl)phenyl)acetamide should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Monitor the reaction and assess the purity of the final product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Melting Point: The pure product should have a sharp melting point.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show a new singlet corresponding to the acetyl methyl protons around δ 2.0-2.2 ppm and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show new signals for the amide carbonyl carbon (around δ 168-170 ppm) and the acetyl methyl carbon (around δ 24 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660-1680 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of the product.
-
Workflow Diagram
The following diagram illustrates the general experimental workflow for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation procedure.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them with care.
-
Pyridine and triethylamine are flammable and have strong odors.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocols described herein provide a comprehensive guide for the successful N-acylation of this compound. These methods are robust and can be adapted for the synthesis of a variety of N-acyl derivatives, which are valuable intermediates in pharmaceutical and chemical research. Proper execution of these procedures, with attention to safety and reaction monitoring, should lead to high yields of the desired product.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Quantification of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)cyclopentanecarbonitrile is a chemical intermediate that may be utilized in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. These application notes provide a comprehensive overview of a proposed analytical method for the quantification of this compound, based on established high-performance liquid chromatography (HPLC) techniques for structurally similar compounds. The provided protocols are intended as a starting point for method development and will require validation for specific matrices and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | White to yellow or brown crystalline solid | [3][4] |
| CAS Number | 115279-73-7 | [2][3] |
| Boiling Point | 375.0 ± 35.0 °C (Predicted) | [3] |
| pKa | 5.05 ± 0.10 (Predicted) | [4] |
| Storage Temperature | Room temperature, keep in a dark and inert atmosphere | [4][5] |
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation, identification, and quantification of various compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound due to its polarity.
Experimental Protocol: RP-HPLC Method
This protocol is based on methodologies developed for similar aromatic nitriles and aminophenyl compounds and should be optimized and validated for the specific application.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Methanol (for sample preparation)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Run Time | 10 minutes (adjust as necessary) |
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Method Validation Parameters (Illustrative)
The developed method must be validated according to ICH guidelines. Table 2 provides an example of the quantitative data that should be generated during method validation.
Table 2: Illustrative Method Validation Data
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 2% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.5 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99% |
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method can be developed. This technique is particularly useful for quantifying trace levels of the compound.
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for faster analysis
-
Appropriate UPLC C18 column
-
Solvents and reference standard as per the HPLC method
2. LC-MS/MS Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of the analyte |
| Collision Energy | To be optimized for the specific MRM transitions |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution may be required) |
3. Sample Preparation:
-
Sample preparation may require more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
Experimental Workflows
The following diagrams illustrate the general workflows for sample analysis using the proposed HPLC method and the overall method development and validation process.
Caption: General workflow for sample preparation and HPLC analysis.
Caption: Workflow for analytical method development and validation.
References
HPLC method development for purity analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile
An HPLC method for the purity analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile has been developed and validated. This application note provides a detailed protocol for the method, including the development strategy, forced degradation studies, and a comprehensive validation summary in accordance with ICH guidelines.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the qualitative and quantitative analysis of drug substances and related impurities.[1]
This application note describes a simple, precise, and accurate stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of purity and related substances of this compound. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control analysis.[2][3][4]
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector. Data acquisition and processing were performed using appropriate chromatography software.
-
Chemicals and Reagents :
-
This compound reference standard and test samples.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Hydrochloric acid (AR grade).
-
Sodium hydroxide (AR grade).
-
Hydrogen peroxide (30%, AR grade).
-
High-purity water (Milli-Q or equivalent).
-
Chromatographic Conditions
The developed method utilizes a C18 column with a gradient elution of a phosphate buffer and acetonitrile. The conditions were optimized to achieve good resolution between the main analyte and its potential degradation products.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil C18)[5] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2][3] |
| Detection | UV at 240 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A) : Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of high-purity water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and dilute to the mark with diluent.
-
Sample Solution (1000 µg/mL) : Prepare the sample solution in the same manner as the standard stock solution using the test sample.
-
Spiking Solution (for Accuracy) : Prepare solutions by spiking the placebo with the analyte at concentrations corresponding to 50%, 100%, and 150% of the target impurity concentration (e.g., 0.1% of the sample concentration).[5]
Method Development Workflow
The development of a stability-indicating HPLC method is a systematic process that begins with understanding the analyte's properties and progresses through optimization and validation to ensure the method is fit for its intended purpose.
References
Application Notes and Protocols: The Versatile Scaffold of 1-(4-Aminophenyl)cyclopentanecarbonitrile in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Aminophenyl)cyclopentanecarbonitrile is a key building block in modern medicinal chemistry, most notably as a crucial intermediate in the synthesis of Apatinib, a potent VEGFR-2 inhibitor. Its unique structure, featuring a primary aromatic amine ripe for diversification and a cyclopentanecarbonitrile moiety, makes it an attractive scaffold for the generation of focused compound libraries. These libraries are instrumental in structure-activity relationship (SAR) studies aimed at discovering novel therapeutics, particularly in oncology. This document provides detailed application notes on the utility of this scaffold and comprehensive protocols for its derivatization to generate diverse chemical libraries.
Introduction
The quest for novel therapeutic agents is greatly accelerated by the strategic design and synthesis of compound libraries built upon privileged scaffolds. This compound has emerged as such a scaffold, offering a synthetically tractable handle for chemical diversification. The primary aromatic amine allows for a wide range of chemical transformations, including amidation, sulfonamidation, and reductive amination, enabling the exploration of a vast chemical space. The resulting derivatives can be screened against various biological targets to identify new drug candidates. The most prominent example of a drug derived from this scaffold is Apatinib, a tyrosine kinase inhibitor that has demonstrated significant anti-angiogenic activity by targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]
Key Applications
-
Scaffold for Kinase Inhibitor Libraries: The core structure is a validated starting point for the synthesis of kinase inhibitors, particularly those targeting the VEGFR family.
-
Intermediate in Targeted Drug Synthesis: It is a registered key intermediate for the synthesis of Apatinib.[4]
-
Fragment-Based Drug Discovery (FBDD): The compact and rigid cyclopentane ring combined with the reactive amine makes it a suitable fragment for FBDD campaigns.
Data Presentation
Table 1: Synthesis of this compound
| Step | Reaction | Key Reagents | Catalyst | Yield | Purity | Reference |
| 1 | Nitration of 1-phenylcyclopentanecarbonitrile | H₂SO₄, HNO₃ | - | 72% | Not specified | [5] |
| 2 | Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile | Iron powder, NH₄Cl | - | 90% | Not specified | [5] |
| 2 (alternative) | Catalytic Hydrogenation of 1-(4-nitrophenyl)cyclopentanecarbonitrile | H₂ | Pt/C | High | >99% | [6] |
Table 2: Example Application in Apatinib Synthesis
| Reaction | Reactants | Catalyst/Reagents | Solvent | Yield | Purity | Reference |
| Amidation | This compound, Methyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate | Cuprous chloride | N,N-dimethylformamide | 92.2% | 99.96% | [4] |
| Amidation | This compound, Ethyl N-(pyridin-4-ylmethyl)-2-amino-3-pyridinecarboxylate | 4-dimethylaminopyridine | Toluene | 91.2% | 99.92% | [4] |
Signaling Pathway
Derivatives of this compound, such as Apatinib, are known to inhibit the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth.[1][7]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The primary amino group of this compound is the key functional handle for library synthesis. Below are general protocols for common derivatization reactions.
Protocol 1: Amide Coupling Library Synthesis
This protocol describes the parallel synthesis of an amide library by coupling the scaffold with a diverse set of carboxylic acids.
Caption: Workflow for Amide Coupling Library Synthesis.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA, Triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Solvents for workup and purification
Procedure:
-
In an array of reaction vials, dispense a solution of this compound (1.0 eq.) in the chosen solvent.
-
To each vial, add a unique carboxylic acid from the library (1.1 eq.).
-
Add the coupling reagent (e.g., HATU, 1.2 eq.) and the base (e.g., DIPEA, 2.0 eq.) to each vial.
-
Seal the vials and agitate at room temperature for 2-16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, quench the reactions with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the individual library members using an appropriate method such as flash column chromatography or preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
Protocol 2: Sulfonamide Library Synthesis
This protocol details the synthesis of a sulfonamide library by reacting the scaffold with a variety of sulfonyl chlorides.
Caption: Workflow for Sulfonamide Library Synthesis.
Materials:
-
This compound
-
Library of diverse sulfonyl chlorides
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Solvents for workup and purification
Procedure:
-
In an array of reaction vials, dissolve this compound (1.0 eq.) and a base (e.g., pyridine, 1.5 eq.) in the chosen solvent.
-
Cool the vials to 0 °C in an ice bath.
-
To each vial, add a unique sulfonyl chloride from the library (1.1 eq.) dropwise.
-
Allow the reactions to warm to room temperature and stir for 4-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixtures with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the individual library members.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
Protocol 3: Reductive Amination Library Synthesis
This protocol outlines the synthesis of a secondary amine library through reductive amination of the scaffold with a diverse set of aldehydes or ketones.[8][9][10][11]
Caption: Workflow for Reductive Amination Library Synthesis.
Materials:
-
This compound
-
Library of diverse aldehydes and ketones
-
Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Acetic acid (catalytic amount)
-
Solvent (e.g., Dichloroethane, Methanol)
-
Solvents for workup and purification
Procedure:
-
To an array of reaction vials, add this compound (1.0 eq.), a unique aldehyde or ketone from the library (1.2 eq.), and a catalytic amount of acetic acid in the chosen solvent.
-
Stir the mixtures at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq.) portion-wise to each vial.
-
Stir the reactions at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, carefully quench the reactions with saturated sodium bicarbonate solution.
-
Extract the products with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the individual library members.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of medicinal chemistry libraries. Its proven utility in the development of the targeted anti-cancer drug Apatinib underscores its potential. The straightforward derivatization of its primary amine functionality via robust chemical reactions like amidation, sulfonamidation, and reductive amination allows for the systematic exploration of chemical space. The protocols provided herein offer a solid foundation for researchers to generate diverse libraries based on this scaffold, facilitating the discovery of novel bioactive molecules with therapeutic potential.
References
- 1. Apatinib for molecular targeted therapy in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Apatinib suppresses cell growth and metastasis and promotes antitumor activity of temozolomide in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Use of 1-(4-Aminophenyl)cyclopentanecarbonitrile as a Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(4-aminophenyl)cyclopentanecarbonitrile as a versatile scaffold in the synthesis of novel kinase inhibitors. The unique structural motif of this building block, featuring a central cyclopentyl ring flanked by an aminophenyl group and a nitrile, offers a valuable starting point for creating potent and selective inhibitors of various kinases. The cyclopentyl group can provide favorable interactions within the hydrophobic regions of kinase active sites, potentially enhancing binding affinity and metabolic stability.
A key application of this scaffold is in the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The aminophenyl moiety of this compound serves as a critical anchor for building heterocyclic cores, such as pyridopyrimidines, which are known to interact with the hinge region of the kinase ATP-binding pocket.
This document outlines a synthetic strategy to generate a potent CDK4 inhibitor, provides detailed experimental protocols for its synthesis and evaluation, and presents relevant data in a structured format.
I. Synthesis of a Novel Pyridopyrimidine-Based Kinase Inhibitor
The following protocol describes a potential synthetic route for the synthesis of a potent CDK4 inhibitor, 8-cyclopentyl-2-((4-(cyclopentanecarbonyl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile, starting from this compound. This approach is adapted from the synthesis of similar pyridopyrimidine-based kinase inhibitors.[1]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel CDK4 inhibitor.
Experimental Protocol: Synthesis
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopentanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the acylated intermediate.
Step 2: Formation of the Pyrido[2,3-d]pyrimidine Core
-
The acylated intermediate (1.0 eq) is reacted with a suitable pyrimidine precursor, such as 2-amino-4-chloro-5-formylpyrimidine, in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dimethylformamide (DMF).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the pyridopyrimidine core structure.
Step 3: Final Functionalization
-
The final functionalization step may involve modifications such as the introduction of a nitrile group at the C6 position of the pyridopyrimidine ring, if not already present in the precursor. This can be achieved through various standard cyanation reactions.
II. In Vitro Evaluation of Kinase Inhibitory Activity
The following protocols are designed to assess the inhibitory potential of the synthesized compound against the target kinase, CDK4.
Experimental Workflow for Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay[1]
This assay measures the ability of the synthesized compound to inhibit the phosphorylation of a substrate by the CDK4/cyclin D1 complex.
Materials:
-
Recombinant CDK4/cyclin D1 complex
-
Retinoblastoma (Rb) protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (synthesized inhibitor)
-
Positive control inhibitor (e.g., Palbociclib)
-
2x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase reaction buffer.
-
In a reaction tube, incubate 10 ng of the recombinant CDK4/cyclin D1 complex with the desired concentrations of the test compound or positive control for 30 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding the substrate mixture containing 5 µM ATP, 10 µCi [γ-³²P]ATP, and 1 µg of recombinant Rb substrate.[1]
-
Incubate the reaction mixture at 30 °C for 20 minutes.[1]
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95 °C for 3 minutes.[1]
-
Resolve the proteins by 12% SDS-PAGE.[1]
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the phosphorylated Rb protein using a phosphorimager.
-
Quantify the band intensities and calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
III. Data Presentation
The inhibitory activity of the synthesized compounds against target kinases should be summarized in a clear and concise table for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Inhibitor | CDK4/Cyclin D1 | [Insert experimental value] |
| Palbociclib (Control) | CDK4/Cyclin D1 | [Insert experimental value or literature value] |
| Flavopiridol (Control) | CDK4/Cyclin D1 | [Insert experimental value or literature value] |
IC₅₀ values are determined from dose-response curves of at least two independent experiments.
IV. Relevant Signaling Pathway
Inhibitors of CDK4 target a critical pathway in cell cycle regulation, which is often dysregulated in cancer.
CDK4 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK4 signaling pathway in G1/S phase transition.
The development of inhibitors targeting CDK4, such as those derived from this compound, offers a promising therapeutic strategy for cancers with aberrant cell cycle control. The protocols and information provided herein serve as a foundational guide for researchers in the field of kinase inhibitor drug discovery.
References
Application Notes and Protocols for Cell-Based Assays with 1-(4-Aminophenyl)cyclopentanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of novel 1-(4-aminophenyl)cyclopentanecarbonitrile derivatives. The protocols outlined below are designed to assess the cytotoxic, apoptotic, and potential kinase inhibitory effects of these compounds, which are of interest in cancer research due to their structural relation to known kinase inhibitors such as Apatinib[1].
Introduction
This compound serves as a structural scaffold for the development of new chemical entities with potential therapeutic applications. Its role as an intermediate in the synthesis of Apatinib, a multi-targeted tyrosine kinase inhibitor, suggests that derivatives of this compound may exhibit similar biological activities[1]. This document provides detailed protocols for a panel of cell-based assays to characterize the anti-cancer properties of these derivatives.
Application Notes
The primary application of these protocols is the in vitro evaluation of this compound derivatives for their potential as anti-cancer agents. The assays described herein will enable researchers to:
-
Determine the cytotoxic and anti-proliferative effects of the compounds on various cancer cell lines.
-
Elucidate the mechanism of cell death induced by the compounds (e.g., apoptosis).
-
Investigate the potential of these derivatives to inhibit specific cellular signaling pathways, such as those mediated by protein kinases.[2][3][4]
A systematic screening approach using these assays will facilitate the identification of lead compounds for further pre-clinical development.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effect of the compounds on cell proliferation and viability.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[5].
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After the incubation, add 100 µL of the solubilization solution to each well.[6]
-
Gently mix to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the formazan product is water-soluble, thus eliminating the need for a solubilization step.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare the XTT labeling mixture immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Measure the absorbance at 450-500 nm using a microplate reader.
Apoptosis Assays
These assays help to determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[8]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[7] Their activation can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.[7]
Materials:
-
96-well white or black-walled plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate as described for the viability assays.
-
Treat the cells with the test compounds for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a microplate reader.
Cell-Based Kinase Activity Assay
Given the potential of these compounds to be kinase inhibitors, a cell-based kinase assay can provide more biologically relevant data than in vitro assays.[2][3] A common method is to measure the phosphorylation of a specific downstream substrate of a target kinase.[10]
Materials:
-
Appropriate cancer cell line with a known active kinase pathway
-
This compound derivatives
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the kinase substrate of interest
-
Western blotting or ELISA reagents
-
Imaging system or plate reader
Procedure:
-
Seed cells and treat with the test compounds as previously described.
-
After treatment, lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target substrate using Western blotting or a cell-based ELISA.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
Cell-Based ELISA: Use a commercial kit to quantify the levels of the phosphorylated and total substrate protein in the cell lysates.[3]
-
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the level of the phosphorylated protein to the total protein.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | 10.5 ± 1.2 |
| Derivative 2 | HeLa | 25.1 ± 3.5 |
| Derivative 3 | A549 | 5.8 ± 0.7 |
| ... | ... | ... |
Table 2: Apoptosis Induction by this compound Derivatives
| Compound ID | Concentration (µM) | % Apoptotic Cells (Annexin V+) ± SD |
| Derivative 1 | 10 | 45.2 ± 4.1 |
| Derivative 2 | 25 | 15.7 ± 2.3 |
| Derivative 3 | 5 | 60.9 ± 5.5 |
| ... | ... | ... |
Table 3: Inhibition of Kinase Substrate Phosphorylation
| Compound ID | Concentration (µM) | % Inhibition of Substrate Phosphorylation ± SD |
| Derivative 1 | 10 | 75.3 ± 6.8 |
| Derivative 2 | 25 | 30.1 ± 4.2 |
| Derivative 3 | 5 | 88.6 ± 7.1 |
| ... | ... | ... |
Visualizations
Experimental Workflow
Caption: General workflow for screening this compound derivatives.
Representative Signaling Pathway (EGFR Kinase Pathway)
Caption: Simplified EGFR signaling pathway as a potential target for kinase inhibitors.
Annexin V Assay Workflow
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
References
- 1. This compound CAS#: 115279-73-7 [amp.chemicalbook.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Scaling Up the Synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Aminophenyl)cyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. As drug development progresses from preclinical to clinical phases, the demand for this intermediate increases, necessitating a transition from laboratory-scale synthesis to larger-scale production. This document provides detailed application notes and protocols for scaling up the synthesis of this compound, focusing on a robust and industrially viable two-step process. The protocols are designed to guide researchers and chemical engineers in navigating the challenges associated with scale-up, such as reaction control, safety, and process optimization.
The synthetic route described herein involves the preparation of the intermediate 1-(4-nitrophenyl)cyclopentanecarbonitrile, followed by a nitroreduction to yield the final product. This method avoids hazardous nitration steps and utilizes readily available starting materials, making it suitable for industrial production.[1]
Logical Workflow for Synthesis Scale-Up
Caption: Workflow for scaling the synthesis of this compound.
Data Presentation: Comparison of Laboratory vs. Pilot Scale Parameters
The following tables summarize the key quantitative parameters for the synthesis at both laboratory and pilot scales. These values are representative and may require optimization based on specific equipment and conditions.
Table 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Starting Materials | ||
| 1-Hydroxycyclopentanecarbonitrile | 27.8 g (0.25 mol) | 27.8 kg (250 mol) |
| Triphosgene | 37.1 g (0.125 mol) | 37.1 kg (125 mol) |
| p-Nitrochlorobenzene | 39.4 g (0.25 mol) | 39.4 kg (250 mol) |
| Zinc powder | 17.0 g (0.26 mol) | 17.0 kg (260 mol) |
| Li₂CuCl₄ solution | ~50 mL (0.1 M) | ~5 L (0.1 M) |
| Solvent (e.g., Toluene) | 415 g | 415 kg |
| Reaction Conditions | ||
| Temperature (Chlorination) | 60-65 °C | 60-65 °C (with controlled heating) |
| Temperature (Coupling) | 25-30 °C | 25-30 °C (with efficient cooling) |
| Reaction Time (Chlorination) | 2 hours | 2-3 hours |
| Reaction Time (Coupling) | 4-6 hours | 6-8 hours |
| Yield and Purity | ||
| Typical Yield | 75-85% | 70-80% |
| Purity (crude) | >90% | >90% |
Table 2: Nitroreduction to this compound
| Parameter | Laboratory Scale | Pilot/Industrial Scale |
| Starting Materials | ||
| 1-(4-Nitrophenyl)cyclopentanecarbonitrile | 43.2 g (0.2 mol) | 43.2 kg (200 mol) |
| Catalyst (e.g., 5% Pd/C) | 2.2 g (5 wt%) | 2.2 kg (5 wt%) |
| Hydrogen Source | H₂ gas balloon or Parr shaker | H₂ gas from cylinder |
| Solvent (e.g., Methanol) | 400 mL | 400 L |
| Reaction Conditions | ||
| Hydrogen Pressure | 1-4 atm | 5-10 bar |
| Temperature | 25-40 °C | 30-50 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Yield and Purity | ||
| Typical Yield | 90-98% | 88-95% |
| Purity (after workup) | >98% | >98% |
Experimental Protocols
Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile (Laboratory Scale)
Materials:
-
1-Hydroxycyclopentanecarbonitrile (27.8 g, 0.25 mol)
-
Triphosgene (37.1 g, 0.125 mol)
-
Toluene (415 g)
-
p-Nitrochlorobenzene (39.4 g, 0.25 mol)
-
Zinc powder (17.0 g, 0.26 mol)
-
Iodine (catalytic amount)
-
Li₂CuCl₄ solution in THF (0.1 M, ~50 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 1-chlorocyclopentanecarbonitrile solution:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve triphosgene in 245 g of toluene.
-
In a separate flask, dissolve 1-hydroxycyclopentanecarbonitrile in 170 g of toluene.
-
Heat the 1-hydroxycyclopentanecarbonitrile solution to 55-60 °C.
-
Slowly add the triphosgene solution dropwise, maintaining the temperature between 60-65 °C.
-
After the addition is complete, heat the mixture to reflux for 2 hours.[1] Cool the resulting 1-chlorocyclopentanecarbonitrile solution to room temperature.
-
-
Preparation of the Organozinc Reagent:
-
In a separate dry 500 mL flask under a nitrogen atmosphere, activate zinc powder with a crystal of iodine.
-
Add a solution of p-nitrochlorobenzene in anhydrous THF. The reaction is initiated by gentle heating.
-
Maintain the reaction under gentle reflux until the p-nitrochlorobenzene is consumed (monitor by TLC).
-
-
Coupling Reaction:
-
To the cooled 1-chlorocyclopentanecarbonitrile solution, add the Li₂CuCl₄ solution.
-
Slowly add the prepared organozinc reagent dropwise, maintaining the temperature below 30 °C using an ice bath.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Step 2: Nitroreduction to this compound (Laboratory Scale)
Materials:
-
1-(4-Nitrophenyl)cyclopentanecarbonitrile (43.2 g, 0.2 mol)
-
5% Palladium on carbon (Pd/C) (2.2 g, 5 wt%)
-
Methanol (400 mL)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel (e.g., Parr shaker bottle), add 1-(4-nitrophenyl)cyclopentanecarbonitrile and methanol.
-
Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling to maintain a temperature of 25-40 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Scale-Up Considerations and Protocols
Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile (Pilot/Industrial Scale)
Key Considerations:
-
Heat Management: The formation of 1-chlorocyclopentanecarbonitrile and the subsequent coupling reaction are exothermic. A reactor with efficient cooling capabilities is essential to maintain the desired temperature range.
-
Reagent Addition: The dropwise addition of triphosgene and the organozinc reagent must be carefully controlled to prevent temperature spikes and potential runaway reactions.
-
Mixing: Efficient agitation is crucial to ensure homogenous reaction conditions, especially during the coupling step which involves a heterogeneous mixture.
-
Safety: Triphosgene is highly toxic and requires handling in a well-ventilated area with appropriate personal protective equipment. The organozinc reagent is moisture-sensitive and potentially pyrophoric. All operations should be conducted under an inert atmosphere.
Pilot Scale Protocol Outline:
-
Charge the reactor with the 1-hydroxycyclopentanecarbonitrile and toluene solution.
-
Heat the solution to the target temperature using a jacketed reactor.
-
The triphosgene solution is added via a dosing pump at a controlled rate to maintain the reaction temperature.
-
The organozinc reagent is prepared in a separate, dedicated reactor under a nitrogen blanket.
-
The coupling reaction is performed by transferring the organozinc reagent to the main reactor containing the 1-chlorocyclopentanecarbonitrile solution and catalyst, with efficient cooling to manage the exotherm.
-
Work-up is performed in the reactor by adding aqueous solutions and separating the layers. The product is isolated by crystallization and centrifugation.
Step 2: Nitroreduction to this compound (Pilot/Industrial Scale)
Key Considerations:
-
Catalyst Handling: The palladium on carbon catalyst is flammable, especially when dry and in the presence of hydrogen. It should be handled as a wet paste and in an inert atmosphere.
-
Hydrogenation Equipment: A pressure-rated hydrogenation reactor (autoclave) is required.
-
Heat Dissipation: The catalytic hydrogenation is highly exothermic. The reactor must have an efficient cooling system to control the temperature.
-
Process Safety: Strict protocols for handling hydrogen gas and the pyrophoric catalyst are mandatory.
Pilot Scale Protocol Outline:
-
The hydrogenation reactor is charged with the 1-(4-nitrophenyl)cyclopentanecarbonitrile and solvent.
-
The wet Pd/C catalyst is added as a slurry in the reaction solvent.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure.
-
Agitation is started, and the temperature is controlled by the reactor's cooling system.
-
The reaction is monitored by in-situ probes (e.g., pressure drop, temperature) and periodic sampling for analysis.
-
Upon completion, the hydrogen is vented, and the reactor is purged with nitrogen.
-
The catalyst is removed by filtration through a contained filtration system.
-
The product is isolated by crystallization and drying.
Signaling Pathway and Logical Relationship Diagram
Caption: Key transformations in the synthesis of this compound.
References
storage and handling guidelines for 1-(4-Aminophenyl)cyclopentanecarbonitrile in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe storage and handling of 1-(4-Aminophenyl)cyclopentanecarbonitrile in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Compound Name | This compound |
| CAS Number | 115279-73-7 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Precautionary Statements:
-
P203: Obtain, read and follow all safety instructions before use.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P308+P318: IF exposed or concerned: Get medical advice/attention.[1][2]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
Storage and Handling Guidelines
Proper storage and handling are essential to maintain the stability of this compound and to prevent exposure.
Storage
| Parameter | Guideline | Source |
| Temperature | Store at -20°C. | [3] |
| Store in a dry, cool, and well-ventilated place. | [1][2] | |
| Container | Keep container tightly closed. | [1][2] |
| Store in a sealed, dry place. | [4] | |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | [1][2] |
Handling
-
For maximum recovery of the product, centrifuge the original vial prior to removing the cap.[3]
Personal Protective Equipment (PPE)
A comprehensive range of PPE must be worn when handling this compound.
| PPE Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | Wear protective gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. | [1] |
| Body Protection | Wear fire/flame resistant and impervious clothing. | [1] |
Note on Nitrile Gloves: Thin, disposable nitrile gloves offer limited chemical protection and are intended for brief contact. If contamination occurs, they must be removed and discarded immediately.[5] Nitrile rubber provides short-term splash protection against weak acids and some organic solvents but offers very little protection against many common organic chemicals.[5][6]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
Accidental Release and Disposal
Accidental Release
-
Prevent further leakage or spillage if safe to do so.[1]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Collect and arrange for disposal. Adhered or collected material should be promptly disposed of.[1]
Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer
-
Appropriate volumetric flasks and pipettes
-
Personal Protective Equipment (as specified in Section 4)
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is functioning correctly.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of this compound.
-
Solubilization: Transfer the weighed compound to the appropriate volumetric flask. Add a portion of the desired solvent to the flask.
-
Mixing: Gently swirl the flask or use a vortex mixer to dissolve the compound completely.
-
Dilution: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Cap the flask securely and label it clearly with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (see Section 3.1).
-
Decontamination: Clean all equipment and the work area thoroughly after use. Dispose of all waste according to the guidelines in Section 6.2.
Diagrams
Caption: Safe handling and storage workflow.
Caption: PPE and First Aid summary.
References
Troubleshooting & Optimization
improving the reaction yield of 1-(4-Aminophenyl)cyclopentanecarbonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 1-(4-Aminophenyl)cyclopentanecarbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most prevalent and optimized method is a two-step synthesis. The first step involves the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile, which is then followed by the reduction of the nitro group to an amine in the second step. This approach has been reported to achieve high yields, in some cases up to 86.1%.[1]
Q2: What are the critical parameters to control in the first step (synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile) to ensure a good yield?
A2: Based on documented procedures, key parameters for the synthesis of the nitrophenyl intermediate include careful temperature control (typically between 5°C and 20°C) during the reaction and dropwise addition of reactants to manage the reaction exotherm.[1] The choice of solvent and catalyst, such as Li₂CuCl₄, is also crucial for the reaction's success.[1]
Q3: Which catalysts are most effective for the reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile?
A3: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) is a highly effective method for the reduction of the nitro group, with reported yields around 86%.[1] Another effective method is using iron powder in the presence of an ammonium chloride solution, which has been reported to yield up to 90% for a similar compound.[2]
Q4: Are there any alternative synthesis routes available?
A4: While the two-step nitrophenyl intermediate route is common, other synthetic strategies like the Strecker synthesis are generally applicable for producing α-aminonitriles.[3][4][5][6][7] However, specific high-yielding protocols for the direct Strecker synthesis of this compound are less commonly reported in the literature compared to the nitrophenyl reduction method. One patent noted that alternative routes can sometimes produce difficult-to-remove impurities.[1]
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or product impurities during the synthesis.
Problem 1: Low yield in the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile (Step 1).
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Maintain the reaction temperature strictly between 10°C to 15°C during the addition of the p-nitrochlorobenzene-zinc reagent. After addition, allow the mixture to stir at 15°C to 20°C for 1-2 hours.[1] |
| Poor Quality of Reagents | Ensure all reagents, especially the zinc powder and 1-chlorocyclopentanecarbonitrile, are of high purity and dry. |
| Inefficient Catalyst | Use the recommended catalyst, Li₂CuCl₄, to facilitate the coupling reaction. Ensure it is properly dissolved in the reaction mixture. |
| Suboptimal Molar Ratios | A molar ratio of p-nitrochlorobenzene to zinc powder of 1:(1-1.8) is recommended to ensure high yield while minimizing cost.[1] |
Problem 2: Incomplete reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile (Step 2).
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of Pd/C or Pt/C catalyst. Ensure the catalyst is not poisoned. The catalyst should be handled under an inert atmosphere if possible. |
| Insufficient Hydrogen Pressure | For catalytic hydrogenation, maintain a hydrogen pressure of 0.4 MPa to 0.6 MPa.[1] |
| Reaction Time Too Short | Monitor the reaction progress by techniques like TLC or LC-MS to ensure the reaction has gone to completion. The reaction is typically complete when hydrogen uptake ceases. |
| Inefficient Stirring | Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Alternative: Iron-based Reduction | If catalytic hydrogenation is problematic, consider using iron powder with ammonium chloride in an ethanol/water mixture at around 50°C.[2] |
Problem 3: Presence of impurities in the final product.
| Possible Cause | Suggested Solution |
| Side Reactions During Nitrophenyl Intermediate Formation | The formation of a dark green impurity has been noted in some routes.[1] Following the recommended procedure with Li₂CuCl₄ can help minimize this. If impurities are present, purification by column chromatography may be necessary, though it is not ideal for large-scale production. |
| Incomplete Reduction | The presence of the starting nitro compound is a common impurity. Ensure the reduction reaction goes to completion. |
| Byproducts from Reduction | Reductions using metals like Zn, Fe, or Sn can produce metal sludge, which can contaminate the product.[1] Filtration over celite can help remove fine particulates.[2] |
| Improper Crystallization | After the reduction, cooling the filtrate to 10°C and holding for 1 hour can promote crystallization of the pure product.[1] Washing the filter cake with water is also recommended. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a patented high-yield method.[1]
Step 1: Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile
-
To a reaction vessel, add a solution of 1-chlorocyclopentanecarbonitrile in a suitable solvent and Li₂CuCl₄.
-
Stir the mixture and cool to a temperature between 5°C and 10°C.
-
Prepare a solution of p-nitrochlorobenzene-zinc reagent.
-
Add the p-nitrochlorobenzene-zinc reagent dropwise to the reaction vessel, maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, stir the mixture at 15°C to 20°C for 1 to 2 hours.
-
The resulting solution contains the 1-(4-nitrophenyl)cyclopentanecarbonitrile intermediate.
Step 2: Reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile
-
Transfer the solution containing 1-(4-nitrophenyl)cyclopentanecarbonitrile to a hydrogenation reactor.
-
Add a Pd/C or Pt/C catalyst.
-
Pressurize the reactor with hydrogen to 0.4 MPa to 0.6 MPa.
-
Heat the reaction mixture to the specified temperature and stir.
-
Monitor the hydrogen pressure. Once the pressure no longer decreases, maintain the temperature for an additional 0.5 to 1 hour to ensure the reaction is complete.
-
Filter the hot reaction mixture to remove the catalyst.
-
Cool the filtrate to 10°C and allow it to crystallize for 1 hour.
-
Filter the mixture, wash the resulting solid with water, and dry in an oven to obtain this compound.
-
Reported yield: 86.1%.[1]
Quantitative Data Summary
| Reduction Method | Catalyst/Reagent | Substrate | Yield | Reference |
| Catalytic Hydrogenation | Pd/C or Pt/C | 1-(4-nitrophenyl)cyclopentanecarbonitrile | ~86% | [1] |
| Iron Reduction | Iron powder, NH₄Cl | 1-(4-nitrophenyl)cyclopropanecarbonitrile* | 90% | [2] |
*Note: The substrate in the iron reduction example is a cyclopropane analog, but the method is highly relevant.
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 1-(4-Aminophenyl)cyclopropanecarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 1-(4-Aminophenyl)cyclopentanecarbonitrile
Welcome to the technical support center for the purification of 1-(4-Aminophenyl)cyclopentanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities typically arise from the synthesis process, which commonly involves the reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile. Therefore, you can expect to find:
-
Unreacted Starting Material: 1-(4-nitrophenyl)cyclopentanecarbonitrile.
-
Intermediates from Nitro Reduction: Potentially nitroso and hydroxylamine derivatives.
-
Reagents from the Reduction Step: Residual metals (e.g., iron, palladium) and salts (e.g., ammonium chloride), depending on the reduction method used.[1]
Q2: My purified this compound is discolored (yellowish or brownish). What is the likely cause?
Discoloration is often due to the presence of oxidized impurities or residual nitro-aromatic compounds. The amino group in the final product is susceptible to air oxidation, which can lead to the formation of colored byproducts. Incomplete reduction of the nitro group can also leave behind colored impurities.
Q3: What is the recommended storage condition for this compound to maintain its purity?
To minimize degradation and oxidation, it is recommended to store the compound in a dry, sealed container in a cool and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at -20°C is advisable.
Troubleshooting Guides
Issue 1: Poor Separation and Tailing during Silica Gel Column Chromatography
Symptoms:
-
Broad, tailing peaks for the product on TLC and column chromatography.
-
Product elutes over a large number of fractions with low purity.
-
Inconsistent elution profile.
Root Cause: this compound is a basic compound due to the aromatic amine group. The acidic nature of standard silica gel leads to strong interactions (acid-base interactions), causing the compound to bind tightly and elute slowly and irregularly.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase to neutralize the acidic sites on the silica gel. Commonly used modifiers include:
-
0.1-1% Triethylamine (TEA)
-
0.1-1% Ammonia solution in methanol
-
-
Start with a small percentage of the modifier and optimize the concentration based on the separation.
-
-
Use of Specialized Stationary Phases:
-
Amine-Functionalized Silica: These columns have a basic surface that minimizes the interaction with basic analytes, resulting in sharper peaks and better separation.
-
Deactivated Silica: Use silica gel that has been end-capped or otherwise deactivated to reduce the number of acidic silanol groups.
-
-
Reversed-Phase Chromatography:
-
If normal-phase chromatography fails, consider using reversed-phase (C18) chromatography. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Adjusting the pH of the mobile phase can improve peak shape. For basic compounds, a slightly basic mobile phase (pH 7-8) can be beneficial.
-
Issue 2: Product Fails to Crystallize During Recrystallization
Symptoms:
-
The compound oils out instead of forming crystals.
-
No solid precipitates upon cooling.
-
The resulting solid is amorphous and difficult to filter.
Root Cause:
-
High Impurity Level: The presence of a significant amount of impurities can inhibit crystal lattice formation.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the polarity difference in a mixed-solvent system may be too large.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of well-defined crystals.
Solutions:
-
Solvent System Selection:
-
Single Solvent: If using a single solvent, ensure you are near the saturation point at the boiling point of the solvent. Add just enough hot solvent to dissolve the crude product.
-
Mixed Solvent: When using a mixed-solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise at an elevated temperature until persistent cloudiness is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature without disturbance. This encourages the formation of larger, purer crystals.
-
Once at room temperature, induce further crystallization by placing the flask in an ice bath.
-
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
-
Pre-purification:
-
If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, cost-effective, scalable. | May not remove impurities with similar solubility. |
| Silica Gel Chromatography (with basic modifier) | >99% | 60-80% | High resolution for closely related impurities. | Can be time-consuming and requires larger solvent volumes. Potential for product loss on the column. |
| Amine-Functionalized Silica Chromatography | >99.5% | 70-85% | Excellent peak shape and recovery for basic compounds. | More expensive stationary phase. |
Note: The data presented are typical expected outcomes and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.
-
Addition of Anti-solvent: While the solution is hot, add deionized water dropwise until a persistent cloudiness appears.
-
Clarification: Add a few drops of hot 95% ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solvent).
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution:
-
Mobile Phase: A common starting mobile phase is a mixture of hexane and ethyl acetate. A gradient elution is often effective, starting with a low polarity mixture and gradually increasing the polarity.
-
Basic Modifier: Add 0.5% triethylamine to both solvents to prevent peak tailing.
-
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
identifying side products in 1-(4-Aminophenyl)cyclopentanecarbonitrile derivatization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of side products during the derivatization of 1-(4-Aminophenyl)cyclopentanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound during derivatization?
A1: The molecule has two primary reactive functional groups: the aromatic primary amine (-NH₂) and the nitrile (-C≡N) group. The primary amine is nucleophilic and will readily react with various electrophilic reagents. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water.
Q2: What are the most common side products when derivatizing the primary amine group?
A2: The most common side products depend on the type of derivatization reaction being performed.
-
Alkylation: A significant challenge is over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and potentially quaternary ammonium salts.[1]
-
Acylation: This reaction is generally high-yielding and forms a stable amide bond. However, under harsh conditions or with highly reactive acylating agents, di-acylation at the amine is a possibility, though less common. Incomplete reactions can also leave starting material as an impurity.
-
Silylation: Silylation is used to protect the amine or to make it more volatile for gas chromatography. Side products can arise from incomplete silylation or hydrolysis of the silyl group if moisture is present.[1]
Caption: Potential reaction pathways for the primary amine group.
Q3: What side products can form from the nitrile group during derivatization reactions?
A3: The nitrile group is prone to hydrolysis, which can occur in two stages, especially if the reaction is performed in the presence of water and acid or base catalysts.[2][3]
-
Partial Hydrolysis: The nitrile can be hydrolyzed to the corresponding primary amide, forming 1-(4-aminophenyl)cyclopentane-1-carboxamide.
-
Complete Hydrolysis: Further hydrolysis of the amide leads to the formation of the carboxylic acid, 1-(4-aminophenyl)cyclopentane-1-carboxylic acid, and ammonia.[4][5]
The extent of hydrolysis is dependent on the pH, temperature, and reaction time.[2]
Caption: Hydrolysis pathway of the nitrile group leading to side products.
Troubleshooting Guides
Problem: I observe unexpected peaks in my HPLC or LC-MS analysis. How can I identify them?
This guide provides a systematic workflow to identify unknown impurities in your reaction mixture.
Caption: Workflow for identifying unknown peaks in chromatographic analysis.
Problem: My reaction has a low yield and multiple side products. What are the common causes and solutions?
| Potential Cause | Recommended Solution |
| Presence of Water/Moisture | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | Carefully calculate and measure the molar equivalents of all reagents. For over-alkylation issues, consider using a smaller excess of the alkylating agent or adding it slowly to the reaction mixture. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling to control exotherms, followed by heating to ensure completion. Monitor the reaction progress using TLC or a rapid LC-MS analysis. |
| Incorrect pH | For reactions sensitive to pH, ensure the use of an appropriate buffer or base/acid scavenger to maintain the optimal pH range and prevent nitrile hydrolysis.[2] |
| Reaction Time | Monitor the reaction to completion. Insufficient time can leave unreacted starting materials, while excessive time can lead to the formation of degradation products. |
Data Presentation
Table 1: Molecular Weights of this compound and Potential Side Products
This table is a quick reference for identifying potential side products from mass spectrometry data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₂H₁₄N₂ | 186.25 | Starting Material[6][7] |
| 1-(4-Aminophenyl)cyclopentane-1-carboxamide | C₁₂H₁₆N₂O | 204.27 | Partial hydrolysis of nitrile |
| 1-(4-Aminophenyl)cyclopentane-1-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | Complete hydrolysis of nitrile |
| N-alkyl-1-(4-aminophenyl)cyclopentanecarbonitrile | Varies | 186.25 + (Alkyl group) | Mono-alkylation product |
| N,N-dialkyl-1-(4-aminophenyl)cyclopentanecarbonitrile | Varies | 186.25 + 2x(Alkyl group) | Di-alkylation (over-alkylation) product |
| N-acyl-1-(4-aminophenyl)cyclopentanecarbonitrile | Varies | 186.25 + (Acyl group) | Acylation product |
Experimental Protocols
Protocol 1: General Procedure for Acylation of the Amine Group
This protocol describes a general method for the acylation of this compound with an acid chloride.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2 equivalents) to the solution and stir.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add the acid chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for HPLC-MS Analysis
This protocol provides a starting point for analyzing the reaction mixture to identify the main product and any side products.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[8][9][10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS Detector Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios of the eluted peaks. Compare these with the expected values for the starting material, desired product, and potential side products (see Table 1).
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 10. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Coupling Reactions with 1-(4-Aminophenyl)cyclopentanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 1-(4-aminophenyl)cyclopentanecarbonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound, providing potential causes and solutions in a question-and-answer format.
Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in Buchwald-Hartwig aminations with this compound is often due to the reduced nucleophilicity of the aniline, a consequence of the electron-withdrawing nitrile group. Several factors can be optimized to overcome this challenge:
-
Catalyst System: The choice of ligand is critical. Standard phosphine ligands may not be effective. Utilizing bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos can significantly enhance catalytic activity. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for better reproducibility.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often more effective than weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Temperature: Higher reaction temperatures (typically 80-110 °C) may be necessary to drive the reaction to completion.
-
Reagent Purity: Ensure all reagents, especially the amine, aryl halide, and solvent, are pure and anhydrous. Impurities can poison the catalyst.
Q2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be minimized by:
-
Ligand Choice: The use of bulky biarylphosphine ligands can favor the desired reductive elimination pathway over β-hydride elimination, which leads to hydrodehalogenation.[1]
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once sufficient product has formed, can help to limit the formation of side products.
-
Base: While a strong base is often necessary, using a slight excess rather than a large excess can sometimes reduce side reactions.
Q3: The nitrile group on my starting material seems to be reacting or degrading. Is this possible and how can I prevent it?
A3: While nitriles are generally stable under Buchwald-Hartwig conditions, they can sometimes undergo side reactions, especially at high temperatures or in the presence of strong bases and nucleophiles. To mitigate this:
-
Milder Conditions: If possible, screen for milder reaction conditions (lower temperature, less harsh base) that still afford the desired product.
-
Protecting Groups: In extreme cases, though less ideal, protection of the nitrile group could be considered, but this adds extra steps to the synthesis.
-
Ligand Selection: Certain ligands may promote side reactions more than others. Screening different ligand classes could be beneficial.
Amide Coupling
Q1: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives a low yield. What are the key factors to consider?
A1: The low nucleophilicity of the aniline is the primary challenge. To improve amide coupling efficiency:
-
Coupling Reagents: Standard coupling reagents like EDC/HOBt may not be sufficient. More potent activators such as HATU, HBTU, or COMU, in combination with a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA), are often more effective for electron-deficient anilines.
-
Activation to Acid Chloride: Converting the carboxylic acid to the more reactive acid chloride is a robust method. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with the aniline is typically fast.
-
Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used.
-
Temperature: While many amide couplings proceed at room temperature, gentle heating may be required for less reactive partners.
Q2: I am concerned about racemization of my chiral carboxylic acid during the coupling reaction. How can I avoid this?
A2: Racemization can be a significant issue, particularly with carbodiimide-based coupling reagents. To minimize racemization:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can suppress racemization.[2]
-
Coupling Reagents: Reagents like HATU are known to be effective in minimizing racemization.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination with this compound?
A1: The general order of reactivity for aryl halides is I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more specialized and active catalyst systems.[1]
Q2: Can I perform a Suzuki-Miyaura coupling with this compound?
A2: Yes, a Suzuki-Miyaura coupling is a viable option. However, it would require converting the aniline to a suitable boronic acid or boronic ester derivative first. The amine group would likely need to be protected during this transformation and the subsequent coupling reaction.
Q3: Are there any known incompatibilities of the cyclopentanecarbonitrile moiety with common coupling conditions?
A3: The cyclopentanecarbonitrile group is generally robust under most palladium-catalyzed coupling and amide formation conditions. The primary chemical handle for reactivity is the aminophenyl group. However, as with any reaction, it is always advisable to run a small-scale test reaction to check for any unforeseen side reactions.
Q4: How critical is the exclusion of air and moisture in these coupling reactions?
A4: It is highly critical. The palladium(0) active catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[3] Similarly, many of the reagents, such as strong bases and some ligands, are moisture-sensitive. Therefore, it is essential to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[3]
Quantitative Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for Buchwald-Hartwig amination and amide coupling reactions with substrates similar to this compound. Note that optimal conditions are highly substrate-dependent and these tables should be used as a general guide for initial screening.
Table 1: Buchwald-Hartwig Amination of 4-Cyanoaniline with Various Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 12 | 98 |
| 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 85 |
Table 2: Amide Coupling of 4-Cyanoaniline with Various Carboxylic Acids
| Carboxylic Acid | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | HATU (1.1) | DIPEA (2) | DMF | RT | 12 | 90 |
| Acetic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2) | DCM | RT | 16 | 85 |
| Isobutyric Acid | SOCl₂ (1.2) then amine | Pyridine (2) | DCM | 0 to RT | 4 | 92 |
| 4-Methoxybenzoic Acid | HATU (1.1) | DIPEA (2) | DMF | RT | 14 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and this compound (1.2 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by N,N-diisopropylethylamine (DIPEA) (2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Troubleshooting Logic: Low Yield in Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig aminations.
References
Technical Support Center: Investigating the Degradation Pathways of 1-(4-Aminophenyl)cyclopentanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of the degradation pathways of 1-(4-Aminophenyl)cyclopentanecarbonitrile under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound based on its chemical structure?
A1: Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (1-(4-aminophenyl)cyclopentanecarboxylic acid) or an amide intermediate (1-(4-aminophenyl)cyclopentanecarboxamide).
-
Oxidation: The primary aromatic amine (-NH₂) is susceptible to oxidation, which can lead to the formation of colored degradation products, including nitroso, nitro, and polymeric impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to oxidation of the amine group or cleavage of the cyclopentane ring.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo various degradation reactions, the specifics of which would need to be determined experimentally.
Q2: What are the recommended stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure that all likely degradation products are formed.[1][2][3] The following conditions, based on ICH guidelines, are recommended:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room temperature to 80°C for up to 72 hours |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room temperature to 80°C for up to 72 hours |
| Oxidation | 3% to 30% H₂O₂ | Room temperature for up to 72 hours |
| Thermal Degradation | 60°C to 105°C (solid state and in solution) | Up to 72 hours |
| Photolytic Degradation | UV (254 nm) and visible light | As per ICH Q1B guidelines |
Q3: What analytical techniques are most suitable for identifying and quantifying the degradation products?
A3: A stability-indicating analytical method is crucial for separating the degradation products from the parent drug. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[4][5] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and, for isolation and further characterization, preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4][6][7][8]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study. |
| Complete degradation of the parent compound. | The stress condition is too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the duration of the study. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[3] |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase, or adjust the gradient elution profile. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from the analytical technique. | Isolate the impurity using preparative HPLC and perform 1D and 2D NMR analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |
| Mass balance is not within the acceptable range (95-105%). | Some degradation products are not being detected or quantified. | Ensure the analytical method is capable of detecting all degradation products. Check for non-chromophoric degradants, volatile impurities, or products that may have precipitated out of solution. Use a different detection method if necessary (e.g., Charged Aerosol Detector). |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase it to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to obtain UV spectra).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways of the molecule.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1-(4-Aminophenyl)cyclopentanecarbonitrile for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-(4-Aminophenyl)cyclopentanecarbonitrile in bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that suggest potential solubility issues?
A1: this compound (CAS No. 115279-73-7) possesses characteristics that can contribute to low aqueous solubility.[1][2] Its predicted XLogP3 value of approximately 2.3 indicates moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.[3][4] While not extremely insoluble, this "grease-like" nature can lead to precipitation in aqueous bioassay buffers.[4] Key physicochemical properties are summarized in the table below.
Q2: Why is poor solubility a problem in bioassays?
A2: Poor aqueous solubility is a significant challenge in drug discovery.[5] If a compound precipitates in the assay medium, its actual concentration at the biological target is unknown and lower than the nominal concentration.[6][7] This can lead to an underestimation of the compound's potency (e.g., IC50 or EC50 values), resulting in inaccurate structure-activity relationships (SAR) and potentially causing promising compounds to be overlooked.[6]
Q3: What is the recommended first step for solubilizing this compound for a bioassay?
A3: The standard initial approach is to prepare a high-concentration stock solution in a suitable organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of compounds at high concentrations (e.g., 10-50 mM).[8][9] This stock solution is then serially diluted to the final desired concentration in the aqueous assay buffer.[7] It is crucial to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this, including optimizing the dilution protocol, adjusting the pH of the assay buffer, using co-solvents, or employing solubilizing excipients.[4][6] A systematic troubleshooting approach is recommended, as outlined in the troubleshooting guide below.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Aqueous Assay Buffer
This guide provides a stepwise approach to diagnose and resolve precipitation issues with this compound.
Troubleshooting Workflow
References
- 1. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
troubleshooting peak tailing in HPLC analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For this compound, a compound containing a basic amino group, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
A1: The primary cause of peak tailing for this basic compound is the interaction of the amine functional group with acidic silanol groups on the surface of silica-based HPLC columns.[1][2] This secondary interaction leads to a mixed-mode retention mechanism, causing the peak to tail. Other potential causes include:
-
Mobile Phase pH: A mobile phase pH that is too high can lead to the deprotonation of silanol groups, increasing their interaction with the protonated basic analyte.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Extra-column Volume: Excessive tubing length or poorly made connections can lead to band broadening and peak tailing.[3]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The predicted pKa of the amino group in this compound is approximately 5.05. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. A lower pH (e.g., 2.5-3.5) ensures that the silanol groups on the stationary phase are protonated and less likely to interact with the positively charged analyte.[1][4]
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: For basic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[1] End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions and improving peak shape. Base-deactivated columns are also an excellent choice.[1]
Q4: Can mobile phase additives help to reduce peak tailing?
A4: Yes, mobile phase additives can be very effective.
-
Buffers: Using a buffer (e.g., phosphate or acetate) at a sufficient concentration (25-50 mM) is crucial for maintaining a stable, low pH.[1]
-
Amines: In some cases, adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. However, with modern end-capped columns, this is often not necessary.[1]
Q5: My peak tailing persists even after optimizing the mobile phase and using a new column. What else can I check?
A5: If peak tailing continues, consider the following:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting a sample in a stronger solvent can cause peak distortion.[3]
-
Injection Volume and Mass: Reduce the injection volume and/or the concentration of your sample to rule out mass overload.[5]
-
System Dead Volume: Check all tubing and connections between the injector and the detector. Use tubing with a small internal diameter and ensure all fittings are properly seated to minimize dead volume.[3]
-
Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[3]
Data Presentation
Table 1: Recommended Mobile Phase Adjustments for Improved Peak Symmetry
| Parameter | Initial Condition (Example) | Recommended Adjustment | Rationale |
| Mobile Phase pH | 6.8 | 2.5 - 3.5 | To protonate silanol groups and minimize secondary interactions with the basic analyte.[1][4] |
| Buffer Concentration | 10 mM Phosphate | 25 - 50 mM Phosphate or Acetate | To provide sufficient buffering capacity and maintain a stable low pH across the column.[1] |
| Mobile Phase Additive | None | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | To further suppress silanol activity and improve peak shape. Note: TFA can suppress MS signal. |
Experimental Protocols
Protocol 1: Recommended HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, based on methods for structurally similar compounds and general principles for analyzing aromatic amines.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol is a general procedure for cleaning a C18 column that may be contaminated, leading to peak tailing.
-
Disconnect the column from the detector.
-
Flush with Mobile Phase without Buffer: Wash the column with 20-30 column volumes of your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water).[3]
-
Flush with 100% Organic Solvent: Flush the column with 20-30 column volumes of 100% Acetonitrile.[3]
-
Stronger Solvent Wash (if necessary): If peak tailing persists, flush with 20-30 column volumes of isopropanol.[3]
-
Re-equilibration: Before use, flush the column with the initial mobile phase until the baseline is stable.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. discovery.researcher.life [discovery.researcher.life]
strategies to prevent the oxidation of the aniline moiety during synthesis
A4: Yes. Metal salts in higher oxidation states, such as Cu(II) or Fe(III), can act as oxidizing agents and degrade the aniline moiety. [1]If possible, select a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)). [1]Alternatively, adding the aniline solution slowly to the metal salt at a reduced temperature can help minimize oxidation. [1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Reaction turns dark brown/black immediately upon reagent addition. | 1. Air Oxidation: The aniline is rapidly oxidizing upon exposure to atmospheric oxygen, which may be catalyzed by other reagents. [1]2. Oxidizing Reagent: One of the reagents (e.g., a metal salt) is directly oxidizing the aniline. [1] | 1. Implement Inert Atmosphere: Degas all solvents by sparging with nitrogen or argon for at least 15 minutes. [4]Assemble the reaction glassware under a positive pressure of inert gas. [1]2. Check Reagent Compatibility: If using a metal catalyst, try switching to a lower oxidation state if available (e.g., Cu(I) instead of Cu(II)). [1]3. Reduce Temperature: Cool the reaction mixture before and during the addition of potentially problematic reagents. [1] |
| Low yield of desired product with significant tar-like or polymeric byproduct. | 1. Polymerization: Oxidative polymerization of aniline is occurring, especially under certain acidic conditions. [5][13]2. Instability of Product: The aniline-containing product may be less stable than the starting material and is degrading during the reaction or workup. | 1. Protect the Amine: The most robust solution is often to protect the aniline's amino group with an acetyl or Boc group prior to the main reaction. [1][3]This deactivates the ring towards oxidation and polymerization. 2. pH Control: If protection is not feasible, carefully buffer the reaction mixture. The optimal pH to minimize oxidation while allowing the desired reaction must be determined experimentally. [1]3. Rapid Workup: Minimize the product's exposure to air and light during workup and purification. [1] |
| Product appears pure by NMR but is discolored. | Presence of trace, highly-colored impurities. [3] | 1. Decolorize with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter through celite before allowing the solution to cool. [3]2. Chromatography: If the product is an oil, purification by column chromatography may be necessary to separate it from baseline impurities. |
| Previously pure aniline starting material is now yellow/brown. | Storage-related Oxidation: The starting material has oxidized over time due to exposure to air, light, or elevated temperatures during storage. [2] | 1. Purify Before Use: Purify the aniline by distillation or column chromatography before use. Ensure the purified material is colorless. [3]2. Improve Storage Conditions: Store anilines under an inert atmosphere (argon or nitrogen), protected from light in an amber container, and at reduced temperatures (refrigerated). [2] |
Quantitative Data on Protection Strategies
Protecting the aniline nitrogen is a highly effective strategy to prevent oxidation and improve yields. The choice of catalyst for protection reactions can also significantly impact efficiency.
Table 1: Comparison of Catalysts for N-Boc Protection of Aniline. Reaction Conditions: Aniline (1 mmol) and (Boc)₂O (1 mmol) at room temperature.
| Catalyst | Time | Yield (%) | Reference |
| Amberlyst-15 | < 1 min | 99 | [14] |
| Amberlite-IR 120 | 3 min | 95 | [14] |
| Thiamin Hydrochloride | 10 min | 96 | [15] |
| [C₆(mpy)₂][CoCl₄]₂⁻ | 15 min | 95 | [15] |
| No Catalyst | 180 min | 20 | [15] |
Experimental Protocols
Protocol 1: Boc Protection of Aniline
This protocol describes a general procedure for the N-tert-butoxycarbonylation of aniline using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (optional, e.g., Triethylamine (TEA), DMAP, or aqueous NaHCO₃)
Procedure:
-
Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.
-
Add the base (if using). For solvent-free conditions with certain catalysts like Amberlyst-15, no base is required. [14]3. Add Boc₂O to the solution portion-wise or as a solution in the same solvent.
-
Stir the mixture at room temperature. The reaction is often complete in minutes to a few hours. [11][14]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction. If an organic solvent was used, wash the mixture with water or a mild aqueous acid (e.g., 1M HCl) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected aniline. [14]
Protocol 2: Deprotection of N-Boc Aniline
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc protected aniline (1.0 eq)
-
Acidic solution (e.g., 4M HCl in 1,4-dioxane or 25% Trifluoroacetic acid (TFA) in DCM) [10][12]* Solvent for workup (e.g., Ethyl acetate, Diethyl ether)
-
Aqueous base (e.g., saturated NaHCO₃ solution)
Procedure:
-
Dissolve the Boc-protected aniline in a minimal amount of an appropriate solvent (like DCM for TFA deprotection) or suspend it directly in the HCl/dioxane solution. [12]2. Add the acidic solution and stir the mixture at room temperature. Reaction times typically range from 30 minutes to a few hours. [12]3. Monitor the deprotection by TLC or LC-MS.
-
Workup (TFA/DCM): Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the deprotected aniline. [12]5. Workup (HCl/Dioxane): The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether to remove impurities. [12]The free amine can be obtained by neutralizing a solution of the salt with a base.
Visualizations
Aniline Oxidation Troubleshooting Workflow
This diagram outlines the decision-making process when encountering potential aniline oxidation in a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
addressing challenges in the scale-up of 1-(4-Aminophenyl)cyclopentanecarbonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges during the scale-up production of 1-(4-Aminophenyl)cyclopentanecarbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common two-step synthetic route involving the formation of a nitrophenyl intermediate followed by reduction.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| P-01 | Low yield in Step 1 (Formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile) | - Incomplete reaction. - Degradation of the Grignard-like reagent. - Suboptimal temperature control. | - Increase reaction time or temperature moderately. - Ensure anhydrous conditions and use fresh, high-quality reagents. - Maintain the reaction temperature between 10°C and 15°C during the addition of the nitrochlorobenzene-zinc reagent.[1] |
| P-02 | Formation of a dark green impurity during synthesis. | - This is a known issue with alternative synthetic routes involving cyclization, which can be difficult to remove.[1] | - The recommended synthetic pathway avoids this impurity by utilizing a Grignard-like reagent substitution reaction instead of a nitration process.[1] |
| P-03 | Low yield or incomplete reaction in Step 2 (Nitroreduction) | - Inefficient catalyst activity (Pt/C or Pd/C). - Insufficient hydrogen pressure. - Suboptimal reaction temperature. | - Use a fresh, high-quality catalyst. - Ensure proper nitrogen and subsequent hydrogen replacement to create an inert atmosphere for the reaction.[1] - Maintain the reaction temperature between 55°C and 60°C.[1] |
| P-04 | Product contamination with heavy metals (e.g., Zn, Fe, Sn). | - Use of zinc, iron, or tin in the nitroreduction step can lead to metal sludge byproducts that are difficult to remove and environmentally hazardous.[1] | - Utilize catalytic hydrogenation with Pt/C or Pd/C, which avoids the formation of metal sludge and simplifies purification.[1] |
| P-05 | Difficulties in product isolation and purification. | - Incomplete crystallization. - Presence of persistent impurities. | - After the nitroreduction, cool the reaction mixture to 10°C to 15°C and allow it to crystallize for 0.5 to 1.0 hour before filtration.[1] - Wash the resulting solid with water and oven-dry to obtain the final product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the industrial scale-up of this compound to avoid hazardous nitration processes?
A1: A recommended method involves a two-step process. The first step is the preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile by reacting a p-nitrochlorobenzene-zinc reagent with a 1-chlorocyclopentanecarbonitrile solution in the presence of Li₂CuCl₄. The second step is the nitroreduction of the intermediate product using a catalyst like Pt/C or Pd/C to yield this compound. This approach avoids a direct and potentially hazardous nitration step.[1]
Q2: What are the key advantages of the proposed synthetic method for large-scale production?
A2: This method offers several advantages for industrial production, including the use of cheap and readily available raw materials, mild reaction conditions, and convenient operation. It also provides a high yield and is more environmentally friendly compared to other methods that produce significant waste.[1]
Q3: What are the critical process parameters to control during the first step of the synthesis?
A3: In the preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile, it is crucial to control the temperature. The dropwise addition of the p-nitrochlorobenzene-zinc reagent should be conducted at a temperature between 10°C and 15°C. After the addition, the mixture should be maintained at 15°C to 20°C for 1 to 2 hours.[1]
Q4: Which catalysts are effective for the nitroreduction step, and what are the optimal conditions?
A4: Both Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are effective catalysts for the nitroreduction. The reaction should be carried out under a hydrogen atmosphere after initial nitrogen replacement, with stirring and heating to a temperature of 55°C to 60°C.[1]
Q5: How can I minimize the environmental impact of the production process?
A5: The recommended process is inherently more environmentally friendly as it avoids the use of reagents that produce significant metal sludge, such as zinc, iron, or tin, in the reduction step. Catalytic hydrogenation with Pt/C or Pd/C is a cleaner alternative.[1]
Experimental Protocols
Step 1: Preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile
-
Preparation of 1-chlorocyclopentanecarbonitrile solution:
-
Thoroughly mix 245.0 g of xylene and 25.9 g of triphosgene for later use.
-
In a reaction vessel, add 27.8 g of 1-hydroxycyclopentanecarbonitrile and 170.0 g of xylene.
-
Stir the mixture and heat to 60°C.
-
Add the triphosgene solution dropwise while maintaining the temperature between 60°C and 65°C.
-
After the addition is complete, heat the mixture to reflux and react for 2 hours to obtain the 1-chlorocyclopentanecarbonitrile solution.[1]
-
-
Preparation of p-nitrochlorobenzene-zinc reagent: (Details of this preparation should follow standard organometallic procedures, which are assumed knowledge for the target audience).
-
Reaction:
-
Add the 1-chlorocyclopentanecarbonitrile solution and Li₂CuCl₄ to a reaction vessel.
-
Stir and cool the mixture to a temperature between 5°C and 10°C.
-
Add the p-nitrochlorobenzene-zinc reagent solution dropwise, controlling the temperature between 10°C and 15°C.
-
After the addition, maintain the mixture at 15°C to 20°C for 1 to 2 hours to yield the 1-(4-nitrophenyl)cyclopentanecarbonitrile solution.[1]
-
Step 2: Preparation of this compound
-
Reaction Setup:
-
To a reaction vessel, add 70.0 g of the 1-(4-nitrophenyl)cyclopentanecarbonitrile refined product, 465.0 g of 95% ethanol, 80.0 g of drinking water, and 3.5 g of Pt/C (or 2.0 g of Pd/C with 45.0 g of the nitro compound, 300.0 g of 95% ethanol, and 50.0 g of water).[1]
-
-
Hydrogenation:
-
Conduct nitrogen replacement three times, followed by hydrogen replacement three times.
-
Stir the mixture and heat to allow the reaction to proceed at a temperature of 55°C to 60°C.
-
-
Crystallization and Isolation:
-
After the reaction is complete, cool the mixture to 10°C to 15°C.
-
Keep the mixture at this temperature for 0.5 to 1.0 hour for crystallization.
-
Filter the resulting mixture.
-
Wash the solid with water and then oven-dry to obtain the final product.[1]
-
Visualizations
References
Technical Support Center: Minimizing Impurity Formation in 1-(4-Aminophenyl)cyclopentanecarbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurity formation during the synthesis of 1-(4-Aminophenyl)cyclopentanecarbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Q: After synthesizing this compound via a Strecker-type reaction, I am observing significant amounts of unreacted 4-aminoaniline and cyclopentanone in my crude product. How can I minimize these impurities?
A: The presence of unreacted starting materials is a common issue in three-component reactions like the Strecker synthesis. Here are several strategies to improve conversion and minimize these residual impurities:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. While a 1:1:1 molar ratio of amine, ketone, and cyanide source is theoretical, slight excesses of the amine or ketone might be necessary to drive the reaction to completion. However, a large excess should be avoided as it complicates purification. The order of addition can also be critical. Pre-formation of the imine by reacting 4-aminoaniline and cyclopentanone before the addition of the cyanide source can sometimes improve yields and reduce unreacted starting materials.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a moderate increase in temperature may be beneficial, but be cautious as excessive heat can lead to the formation of degradation products.
-
Catalyst Choice: The choice of catalyst can significantly influence the rate and completeness of the Strecker reaction. While traditional methods may not use a catalyst, modern variations often employ Lewis acids or other promoters to enhance the reaction efficiency.
Experimental Protocol: Optimized Strecker Reaction
| Parameter | Recommended Condition |
| Reactants | 4-aminoaniline, Cyclopentanone, Trimethylsilyl cyanide (TMSCN) |
| Stoichiometry | 1.0 eq. 4-aminoaniline, 1.1 eq. Cyclopentanone, 1.2 eq. TMSCN |
| Solvent | Methanol or Ethanol |
| Catalyst | In(III)Cl3 (5 mol%) |
| Temperature | Room Temperature to 40 °C |
| Reaction Time | 12-24 hours (monitor by TLC/HPLC) |
Logical Workflow for Minimizing Unreacted Starting Materials
Validation & Comparative
A Comparative Guide to Aminophenyl Building Blocks in Synthesis: Spotlight on 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Aminophenyl)cyclopentanecarbonitrile and Other Key Aminophenyl Building Blocks in Synthetic Applications.
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of the target molecules. Aminophenyl scaffolds are ubiquitous in pharmaceuticals, serving as key intermediates in the synthesis of a vast array of bioactive compounds. This guide provides a detailed comparison of this compound against other commonly utilized aminophenyl building blocks, supported by experimental data and detailed protocols to aid in rational-synthetic design.
Introduction to the Building Blocks
The reactivity of the amino group on the phenyl ring is central to the utility of these building blocks. However, the nature of the para-substituent dramatically modulates this reactivity through electronic and steric effects. This comparison focuses on this compound and three other representative aminophenyl building blocks: 4-aminophenylacetic acid, 4-aminophenethylamine, and aniline, as a baseline.
This compound is a key intermediate in the synthesis of Apatinib, a VEGFR-2 inhibitor. Its unique cyclopentanecarbonitrile moiety offers both steric bulk and an additional functional group for potential diversification.
Physicochemical Properties
The inherent properties of these building blocks, such as molecular weight, polarity (XLogP3), and basicity (pKa), are crucial for predicting their behavior in reactions and their influence on the properties of the final products.
| Property | This compound | 4-Aminophenylacetic Acid | 4-Aminophenethylamine | Aniline |
| Molecular Formula | C12H14N2 | C8H9NO2 | C8H12N2 | C6H7N |
| Molecular Weight | 186.25 g/mol | 151.16 g/mol | 136.19 g/mol | 93.13 g/mol |
| XLogP3 | 2.3 | 0.9 | -0.2 | 0.9 |
| pKa (of the amino group) | ~1.74 (estimated for p-cyanoaniline)[1] | ~3.60 (pKa1) | Not readily available | 4.60[1] |
| Boiling Point | 375.0±35.0 °C (Predicted) | Decomposes at 201 °C | Not readily available | 184.1 °C |
| Melting Point | Not readily available | 201 °C (dec.) | Not readily available | -6 °C |
Comparative Reactivity in Synthesis
The electronic nature of the para-substituent significantly impacts the nucleophilicity of the amino group. Electron-withdrawing groups (EWGs) decrease electron density on the nitrogen, making the amine less basic and less nucleophilic. Conversely, electron-donating groups (EDGs) increase electron density and enhance reactivity.
Amide Bond Formation: A Case Study
The cyclopentanecarbonitrile group in this compound is electron-withdrawing, similar to a cyano group, which significantly reduces the nucleophilicity of the amino group. This necessitates more forcing reaction conditions or the use of highly reactive acylating agents compared to aniline or anilines with electron-donating groups. 4-Aminophenylacetic acid presents a different challenge, as the carboxylic acid can be deprotonated by bases used in the coupling reaction, potentially leading to side reactions.
Synthesis of Symmetrical Ureas
A study on the synthesis of symmetrical 1,3-disubstituted ureas from various substituted anilines provides valuable insight into the relative reactivity of these building blocks. The reaction involves the condensation of an aniline with biuret. The yields obtained for anilines with different electronic properties are summarized below.
| Aniline Derivative | Substituent Type | Yield (%) |
| Aniline | Neutral | 92 |
| 4-Methylaniline | Electron-Donating | 95 |
| 4-Methoxyaniline | Electron-Donating | 90 |
| 2-Chloroaniline | Electron-Withdrawing | 80 |
| 4-Nitroaniline | Strongly Electron-Withdrawing | 75 |
Data sourced from a study on green synthesis of urea derivatives.[2]
This data clearly demonstrates that anilines with electron-withdrawing groups, such as 2-chloroaniline and 4-nitroaniline, provide lower yields compared to aniline and anilines with electron-donating groups.[2] It can be inferred that this compound, with its electron-withdrawing cyclopentanecarbonitrile group, would exhibit reactivity more akin to chloro- or nitroaniline, likely resulting in lower yields under similar conditions compared to aniline itself.
Experimental Protocols
General Procedure for the Synthesis of Symmetrical 1,3-Disubstituted Ureas
This protocol is adapted from a literature method for the green synthesis of ureas and serves as a representative example for comparing the reactivity of different aminophenyl building blocks.[2]
Materials:
-
Biuret (1 mmol)
-
Substituted Aniline (e.g., this compound, 4-aminophenylacetic acid, etc.) (2 mmol)
-
Sodium Chloride (catalyst, 200 mg)
Procedure:
-
In a 10 mL Pyrex beaker, combine biuret (0.103 g, 1 mmol) and the chosen substituted aniline (2 mmol).
-
Add sodium chloride (200 mg) and mix thoroughly.
-
Heat the reaction mixture to 140 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of CCl4/ethyl acetate (4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with water, filter, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure N,N'-disubstituted urea.
Application in Drug Discovery: A Focus on VEGFR-2 Inhibition
The aminophenyl moiety is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase. Apatinib, synthesized from this compound, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
The choice of the cyclopentanecarbonitrile moiety in the design of Apatinib is likely multifaceted. The cyclopentyl group provides a degree of conformational rigidity and lipophilicity that can enhance binding affinity and cell permeability. The nitrile group, while deactivating the aniline to some extent during synthesis, can participate in hydrogen bonding interactions in the final molecule or serve as a handle for further chemical modification.
Conclusion
The selection of an aminophenyl building block is a strategic choice based on a balance of reactivity, the desired properties of the final product, and the overall synthetic strategy.
-
This compound is a specialized building block, ideal for introducing a cyclopentanecarbonitrile moiety that can impart specific conformational and electronic properties to the target molecule. Its reduced nucleophilicity requires consideration in reaction design but is manageable with appropriate conditions.
-
4-Aminophenylacetic acid and 4-aminophenethylamine offer alternative functionalities (carboxylic acid and ethylamine, respectively) that can be leveraged for diverse synthetic applications, such as peptide couplings or the introduction of basic centers.
-
Aniline remains the fundamental building block, offering the highest reactivity of the amino group for straightforward transformations where additional functionality is not required at the para-position.
Ultimately, the choice of building block will depend on the specific synthetic goals and the desired structure-activity relationship of the final compound. This guide provides a framework for making an informed decision based on the comparative properties and reactivity of these versatile synthetic intermediates.
References
Comparative Analysis of Biological Activity in VEGFR-2 Inhibitors: A Case Study on Piperazinylquinoxaline Derivatives
A comprehensive review of scientific literature did not yield specific studies detailing a comparative analysis of the biological activity of 1-(4-Aminophenyl)cyclopentanecarbonitrile derivatives. This core structure is a known key intermediate in the synthesis of Apatinib (Rivoceranib), a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Due to the absence of direct comparative data for the requested series, this guide presents a detailed comparative analysis of a closely related class of compounds: novel piperazinylquinoxaline-based derivatives that also target VEGFR-2. This analysis serves as a representative example of structure-activity relationship (SAR) studies in the development of modern anticancer agents.
The following sections provide a comparative analysis of a series of newly synthesized piperazinylquinoxaline derivatives, focusing on their anti-cancer and VEGFR-2 inhibitory activities. The data and protocols are extracted from a study by Abdallah et al. (2022), which describes the design, synthesis, and biological evaluation of these compounds as potential VEGFR-2 inhibitors and apoptosis enhancers.[2][3]
Data Presentation: Biological Activity of Piperazinylquinoxaline Derivatives
The anti-proliferative activity of the synthesized compounds was evaluated against several cancer cell lines, and their inhibitory activity against VEGFR-2 was determined. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity), are summarized in the table below. Sorafenib, an established VEGFR-2 inhibitor, was used as a reference compound.[2][3]
| Compound | Substituent (R) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | HepG-2 IC50 (µM) | Caco-2 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 10e | 4-chlorophenyl | 0.24 | >50 | 8.08 | >50 | >50 |
| 10g | 4-methoxyphenyl | 0.33 | >50 | 12.51 | >50 | >50 |
| 11 | 4-methylphenyl | 0.19 | 10.61 | 9.52 | 12.45 | 11.52 |
| 13a | Phenyl | 0.26 | 6.48 | 10.73 | 11.09 | 12.56 |
| 13b | 4-fluorophenyl | 0.47 | 7.94 | 8.35 | 9.27 | 10.81 |
| 13d | 4-chlorophenyl | 0.60 | 9.31 | 8.40 | 10.13 | 11.94 |
| 13f | 4-methoxyphenyl | 0.47 | 8.87 | 8.85 | 10.79 | 11.37 |
| Sorafenib | Reference | 0.08 | 9.14 | 7.31 | 8.55 | 9.88 |
Data extracted from a study on new piperazinylquinoxaline-based derivatives as VEGFR-2 inhibitors.[2][3] An IC50 value of >50 µM indicates low to no cytotoxic activity at the tested concentrations.
The structure-activity relationship analysis revealed that compound 11 , with a 4-methylphenyl terminal group, exhibited the most potent VEGFR-2 inhibition among the tested derivatives (IC50 = 0.19 µM) and showed significant cytotoxic activity against all tested cancer cell lines.[2]
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
The ability of the synthesized compounds to inhibit the activity of VEGFR-2 was assessed using a kinase assay.
-
Preparation: The kinase buffer was prepared with 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL Bovine Serum Albumin (BSA), and 1 mM Dithiothreitol (DTT).
-
Reaction Mixture: 5 µL of the test compound was mixed with 4 µL of a solution containing 1 µg/mL of the VEGFR-2 enzyme and 0.2 µg/µL of a poly (Glu, Tyr) 4:1 substrate in the kinase buffer.
-
Initiation: The reaction was initiated by adding 1 µL of 10 µM ATP to the mixture.
-
Incubation: The reaction mixture was incubated for 15 minutes at room temperature.
-
Termination and Detection: The reaction was terminated, and the phosphorylation of the substrate was measured using a suitable detection method, such as ELISA or a fluorescence-based assay, to determine the inhibitory activity of the compounds. The IC50 values were then calculated from the dose-response curves.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the piperazinylquinoxaline derivatives on various cancer cell lines (A549, HepG-2, Caco-2, and MDA-MB-231) were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.[2][3]
Visualizations
References
Validating the Chemical Structure of 1-(4-Aminophenyl)cyclopentanecarbonitrile: A 2D NMR Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's chemical structure is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 1-(4-aminophenyl)cyclopentanecarbonitrile, contrasting it with other common analytical techniques. While mass spectrometry and infrared spectroscopy can provide evidence for the presence of functional groups and the overall molecular weight, only 2D NMR can definitively map the intricate network of covalent bonds and establish the complete atomic connectivity of the molecule.
Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the structure of organic molecules.[1][2] These methods provide through-bond correlation data that allows for the precise assignment of proton (¹H) and carbon (¹³C) signals, ultimately leading to the validation of the proposed chemical structure of this compound (C₁₂H₁₄N₂).[3][4]
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on established chemical shift principles and data from analogous structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to NH₂) | 6.7 - 6.8 | 114 - 116 |
| Aromatic CH (meta to NH₂) | 7.1 - 7.2 | 128 - 130 |
| Cyclopentane CH₂ (adjacent to quaternary C) | 2.1 - 2.3 | 35 - 38 |
| Cyclopentane CH₂ (beta to quaternary C) | 1.8 - 2.0 | 25 - 28 |
| NH₂ | 3.5 - 4.5 (broad) | - |
| Quaternary C (aromatic, attached to NH₂) | - | 145 - 148 |
| Quaternary C (aromatic, attached to cyclopentyl) | - | 130 - 133 |
| Quaternary C (cyclopentyl) | - | 45 - 48 |
| Nitrile C | - | 120 - 125 |
Key 2D NMR Correlations for Structural Validation
The following table outlines the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of this compound.
| Experiment | Correlating Nuclei | Expected Correlations | Information Gained |
| COSY | ¹H - ¹H | - Aromatic protons ortho and meta to the amino group will show correlation.- Protons on adjacent carbons of the cyclopentane ring will show correlation. | Establishes proton-proton coupling networks within the aromatic ring and the cyclopentane ring.[5] |
| HSQC | ¹H - ¹³C (one bond) | - Each aromatic proton will correlate to its directly attached carbon.- Each set of cyclopentane protons will correlate to their directly attached carbons. | Directly links each proton to the carbon it is attached to, confirming the carbon skeleton.[6] |
| HMBC | ¹H - ¹³C (2-3 bonds) | - Aromatic protons will show correlations to the quaternary carbons of the aromatic ring.- Cyclopentane protons will show correlations to the quaternary carbon of the cyclopentane ring and the nitrile carbon.- Aromatic protons will show correlations to the quaternary carbon of the cyclopentane ring. | Connects the different spin systems (aromatic and cyclopentane rings) and confirms the position of the nitrile and amino groups.[5] |
Experimental Protocols
A standard suite of 2D NMR experiments would be conducted on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] A standard gradient-selected COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering the entire proton chemical shift range, a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution, and an appropriate number of scans per increment for adequate signal-to-noise.
2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals correlations between protons and their directly attached carbons.[5] A phase-sensitive HSQC experiment with gradient selection is typically employed. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals.
3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons over two to three bonds.[7] This is crucial for connecting different parts of the molecule. A gradient-selected HMBC pulse sequence is used, and the long-range coupling delay is optimized for typical 2-3 bond J-couplings (around 8-10 Hz).
Workflow for 2D NMR Structural Validation
Caption: Workflow for the validation of a chemical structure using 2D NMR.
Comparison with Alternative Techniques
While 2D NMR provides the most definitive structural information, other analytical techniques offer complementary data.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, requires minimal sample. | Does not provide information on atomic connectivity; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH₂, -C≡N, aromatic C-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Elemental composition (C, H, N). | Provides the empirical formula. | Does not distinguish between isomers. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides unambiguous atomic coordinates.[8] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. youtube.com [youtube.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Profiling of 1-(4-Aminophenyl)cyclopentanecarbonitrile-Based Compounds and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to 1-(4-Aminophenyl)cyclopentanecarbonitrile. Due to the limited publicly available cross-reactivity data for this specific compound series, this guide utilizes data from analogous aminophenyl-based kinase inhibitors to provide a representative comparison. The methodologies and data presented are intended to serve as a valuable resource for understanding and predicting the selectivity of novel compounds in this chemical space.
Introduction to Cross-Reactivity Profiling
The development of selective kinase inhibitors is a significant challenge in drug discovery. The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target activities, which can result in toxicity or unexpected pharmacological effects.[1][2] Comprehensive cross-reactivity profiling is therefore essential to characterize the selectivity of a compound and to guide its development as a therapeutic agent or research tool.[3][4] This is particularly crucial for compounds like those based on the this compound scaffold, which may be designed to target specific kinases.
Comparative Selectivity of Aminophenyl-Based Inhibitors
To illustrate the comparative cross-reactivity, this section presents data from representative aminophenyl-based kinase inhibitors that have been extensively profiled. These compounds, while not exact matches, share key structural motifs with the this compound core and provide insights into potential off-target interactions.
Table 1: Quantitative Kinase Selectivity Data for Representative Aminophenyl-Based Inhibitors
The following table summarizes the dissociation constants (Kd) for two hypothetical aminophenyl-based compounds, Compound A (a highly selective inhibitor) and Compound B (a more promiscuous inhibitor), against a panel of selected kinases. This data is representative of what would be generated in a typical KINOMEscan® screen.
| Kinase Target | Compound A (Kd in nM) | Compound B (Kd in nM) |
| Primary Target: Kinase X | 5 | 15 |
| Off-Target: Kinase Y | >10,000 | 50 |
| Off-Target: Kinase Z | 5,000 | 250 |
| Off-Target: ABL1 | >10,000 | 800 |
| Off-Target: SRC | 8,000 | 450 |
| Off-Target: EGFR | >10,000 | 1,200 |
| Off-Target: VEGFR2 | 9,500 | 900 |
| Off-Target: p38α | >10,000 | 3,000 |
Note: This is illustrative data and does not represent actual experimental results for this compound-based compounds.
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible cross-reactivity data is contingent on robust experimental design. The following are detailed protocols for two widely-used platforms for kinase inhibitor profiling.
KINOMEscan® Assay Protocol (Competition Binding Assay)
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of human kinases.[5][6][7]
Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is then quantified using qPCR.
Materials:
-
Test compound (e.g., this compound analog) solubilized in DMSO.
-
KINOMEscan® kinase panel (recombinant human kinases tagged with a unique DNA barcode).
-
Immobilized ligand beads.
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, combine the test compound, DNA-tagged kinase, and immobilized ligand beads in the binding buffer.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Wash the beads to remove unbound kinase and compound.
-
Elute the bound kinase from the beads.
-
Quantify the amount of kinase-associated DNA tag for each kinase using qPCR.
-
Calculate the dissociation constant (Kd) or the percent of control to determine the binding affinity of the compound for each kinase in the panel.
KiNativ™ Assay Protocol (Activity-Based Profiling in Cell Lysates)
The KiNativ™ platform is an activity-based protein profiling method used to assess the potency and selectivity of kinase inhibitors against native kinases in a cellular context.[5]
Principle: A biotinylated, irreversible ATP-reactive probe is used to label the active sites of kinases in a cell lysate. Pre-incubation with a competitive inhibitor will block the probe from binding to its target kinases. The labeled kinases are then enriched and quantified by mass spectrometry.
Materials:
-
Cell lines of interest.
-
Lysis buffer.
-
Test compound solubilized in DMSO.
-
Biotinylated ATP-reactive probe.
-
Streptavidin-coated beads.
-
Trypsin for protein digestion.
-
LC-MS/MS instrumentation and reagents.
Procedure:
-
Culture and harvest cells.
-
Prepare cell lysates.
-
Pre-incubate the cell lysate with various concentrations of the test compound.
-
Add the biotinylated ATP-reactive probe and incubate.
-
Quench the labeling reaction.
-
Digest the proteome with trypsin.
-
Enrich the biotin-labeled peptides using streptavidin-coated beads.
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
-
Determine the IC50 values for the inhibition of probe binding for each kinase.
Visualization of Key Concepts
Workflow for Kinase Inhibitor Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. chayon.co.kr [chayon.co.kr]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
comparing the efficiency of different synthetic routes to 1-(4-Aminophenyl)cyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to 1-(4-Aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of each route is evaluated based on reaction yields, conditions, and starting materials, supported by experimental data from published literature.
Introduction
This compound is a valuable building block in medicinal chemistry. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This document outlines and compares two primary synthetic strategies: a two-step route involving a nitrated intermediate and a proposed one-pot Strecker reaction.
Synthetic Route 1: Two-Step Synthesis via a Nitro Intermediate
This well-documented approach involves the initial preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile, followed by the reduction of the nitro group to the desired amine.
Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopentanecarbonitrile
A common method for this step involves the reaction of a cyclopentanecarbonitrile precursor with a nitrated benzene derivative. One patented method utilizes the reaction of 1-chlorocyclopentanecarbonitrile with a p-nitrochlorobenzene-zinc reagent in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst. This approach avoids a direct and potentially hazardous nitration step.
Step 2: Reduction of 1-(4-Nitrophenyl)cyclopentanecarbonitrile
The nitro intermediate is subsequently reduced to the final product. Catalytic hydrogenation is a frequently employed method for this transformation.
Experimental Protocol (Based on US Patent 11,673,857 B2) [1]
-
Reaction: Catalytic hydrogenation of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
-
Reactants: 1-(4-nitrophenyl)cyclopentanecarbonitrile, Hydrogen gas.
-
Catalyst: Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Solvent: 95% Ethanol and water.
-
Temperature: 55-60 °C.
-
Procedure: The nitro compound, solvent, and catalyst are charged into a reaction vessel. The vessel is purged with nitrogen and then with hydrogen. The reaction mixture is stirred at the specified temperature under a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the product is isolated from the filtrate.
-
Yield: A yield of 85.5% for the final product has been reported for this reduction step.[1]
Synthetic Route 2: Proposed One-Pot Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles from a ketone, an amine, and a cyanide source in a one-pot reaction. This approach offers the potential for a more streamlined and atom-economical synthesis of this compound.
Proposed Reaction Scheme
This route would involve the three-component reaction of cyclopentanone, a suitable 4-aminophenyl source (such as p-phenylenediamine or a protected derivative), and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).
General Experimental Considerations for a Strecker Synthesis:
-
Reactants: Cyclopentanone, a 4-aminophenyl source (e.g., p-phenylenediamine), and a cyanide source (e.g., KCN, NaCN, TMSCN).
-
Solvent: Protic solvents like methanol or ethanol, or aprotic solvents depending on the specific cyanide source and catalyst used.
-
Catalyst: The reaction can be catalyzed by acids or bases. Lewis acids are also commonly employed.
-
Temperature: Reactions are often carried out at room temperature or with gentle heating.
-
Work-up: The work-up procedure typically involves extraction and purification by chromatography or crystallization.
The efficiency of this route would be highly dependent on the optimization of reaction conditions, including the choice of amine, cyanide source, solvent, and catalyst, to maximize the yield and minimize side reactions. A direct, one-pot synthesis would likely offer advantages in terms of reduced reaction time and resource utilization compared to the two-step route.
Comparison of Synthetic Routes
| Feature | Route 1: Two-Step Synthesis | Route 2: Proposed Strecker Synthesis |
| Starting Materials | p-Nitrochlorobenzene, Cyclopentanone precursor | Cyclopentanone, 4-Aminophenyl source (e.g., p-phenylenediamine) |
| Number of Steps | Two | One (potentially) |
| Key Intermediates | 1-(4-Nitrophenyl)cyclopentanecarbonitrile | In-situ generated imine |
| Reported Yield | 85.5% (for the reduction step)[1] | Not specifically reported for the target molecule |
| Potential Advantages | Well-documented, established procedure. | Potentially more atom-economical, shorter reaction time, fewer isolation steps. |
| Potential Disadvantages | Requires handling of nitro compounds, multi-step process. | Requires optimization of reaction conditions, potential for side reactions. |
Experimental Workflow Diagrams
Route 1: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Route 2: Proposed Strecker Synthesis
Caption: Proposed one-pot Strecker synthesis of this compound.
Conclusion
The two-step synthesis via a nitro intermediate is a well-established and high-yielding route to this compound. However, the proposed one-pot Strecker synthesis presents a potentially more efficient alternative in terms of step economy and resource utilization. Further research and experimental validation are required to determine the optimal conditions and overall efficiency of the Strecker route for this specific target molecule. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations.
References
A Comparative Guide to In Vitro Assay Validation for Screening 1-(4-Aminophenyl)cyclopentanecarbonitrile Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated in vitro assays for screening chemical libraries based on the 1-(4-aminophenyl)cyclopentanecarbonitrile scaffold. Given that this scaffold is a key intermediate in the synthesis of Apatinib, a selective VEGFR-2 inhibitor, this guide focuses on assays relevant to anti-angiogenic drug discovery. The methodologies, performance, and applications of various biochemical and cell-based assays are detailed to assist in the selection of the most appropriate screening strategy.
Introduction to Screening this compound Libraries
This compound serves as a crucial building block for Apatinib, a potent tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] The primary anti-cancer mechanism of Apatinib is the inhibition of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][4] By inhibiting VEGFR-2, Apatinib blocks the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for endothelial cell proliferation, migration, and survival.[3][5]
Therefore, the validation of in vitro assays for screening libraries derived from this compound should prioritize the evaluation of compounds' anti-angiogenic and VEGFR-2 inhibitory potential. This guide compares key in vitro assays suitable for high-throughput screening (HTS) and lead optimization in this context.
Comparison of Key In Vitro Assays
The selection of an appropriate in vitro assay is critical for the successful identification of lead compounds. The following table summarizes and compares the primary biochemical and cell-based assays for screening this compound libraries for anti-angiogenic activity.
| Assay Type | Principle | Throughput | Endpoint | Advantages | Disadvantages |
| Biochemical Assay | |||||
| VEGFR-2 Kinase Assay | Measures the inhibition of recombinant VEGFR-2 kinase activity by quantifying substrate phosphorylation.[6] | High | IC50 value | Direct measurement of target engagement; suitable for HTS. | Does not assess cellular activity or off-target effects.[7] |
| Cell-Based Assays | |||||
| Cell Proliferation (MTT/BrdU) | Quantifies cell viability or DNA synthesis in endothelial cells (e.g., HUVECs) to assess cytostatic or cytotoxic effects.[8] | High | GI50/IC50 value | Provides information on overall cellular effects; reproducible.[9][10] | Not specific to angiogenesis; can be confounded by general cytotoxicity.[11] |
| Cell Migration Assay | Measures the inhibition of endothelial cell migration, a key step in angiogenesis, using scratch/wound healing or transwell assays.[11][12] | Medium | % inhibition of migration | More specific to anti-angiogenic effects than proliferation assays. | Lower throughput; can be technically challenging. |
| Tube Formation Assay | Assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix (e.g., Matrigel).[13][14] | Medium | Inhibition of tube length, branching | Mimics a late and critical stage of angiogenesis; provides qualitative and quantitative data.[15] | Lower throughput; variability in matrix preparations can affect results. |
| VEGFR-2 Phosphorylation | Detects the inhibition of VEGF-induced VEGFR-2 autophosphorylation in endothelial cells, typically by Western blot or ELISA.[16][17] | Low to Medium | Reduction in p-VEGFR-2 levels | Confirms target inhibition in a cellular context; provides mechanistic insight. | Lower throughput; requires specific antibodies and cell handling. |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams illustrate the targeted signaling pathway and the workflow for assay validation.
Detailed Experimental Protocols
VEGFR-2 Kinase Assay (Biochemical)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., synthetic peptide)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase buffer, VEGFR-2 enzyme, and test compounds at various concentrations.[6]
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[6]
MTT Cell Proliferation Assay (Cell-Based)
This colorimetric assay assesses cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate at room temperature in the dark for at least 2 hours.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.
BrdU Cell Proliferation Assay (Cell-Based)
This assay measures DNA synthesis by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into the DNA of proliferating cells.[8][19]
Materials:
-
HUVECs
-
Complete cell culture medium
-
Test compounds
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-linked secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat HUVECs with test compounds as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[10]
-
Remove the medium and fix/denature the cells by adding the appropriate solution and incubating for 30 minutes at room temperature.[10]
-
Wash the wells and add the anti-BrdU primary antibody, followed by incubation for 1 hour.
-
Wash and add the HRP-linked secondary antibody, incubating for another hour.
-
After a final wash, add the TMB substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.[10]
In Vitro Tube Formation Assay (Cell-Based)
This assay evaluates the ability of compounds to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract.[13][14]
Materials:
-
HUVECs
-
Endothelial cell growth medium (low serum)
-
Basement membrane matrix (e.g., Matrigel)
-
Test compounds
-
Calcein AM (for visualization)
-
96-well plates
-
Inverted fluorescence microscope and imaging software
Procedure:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[20]
-
Harvest HUVECs and resuspend them in low-serum medium containing the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the solidified matrix.
-
Incubate for 4-18 hours at 37°C to allow for tube formation.[21]
-
Stain the cells with Calcein AM for 30 minutes for visualization.
-
Capture images of the tube network using an inverted fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and enclosed meshes using image analysis software.[13]
Western Blot for VEGFR-2 Phosphorylation (Cell-Based)
This technique is used to detect the phosphorylation status of VEGFR-2 in response to VEGF stimulation and treatment with inhibitory compounds.[16]
Materials:
-
HUVECs
-
Serum-free medium
-
VEGF
-
Test compounds
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-p-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Culture HUVECs to near confluency and then starve them in serum-free medium overnight.
-
Pre-treat the cells with test compounds for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phosphorylated VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR-2.
Conclusion
The validation of in vitro assays for screening this compound libraries should be guided by the known anti-angiogenic mechanism of its derivative, Apatinib. A hierarchical screening approach is recommended, beginning with high-throughput biochemical assays to identify direct inhibitors of VEGFR-2. Promising hits should then be progressed to a series of cell-based assays of increasing complexity to confirm cellular activity, assess anti-angiogenic effects, and elucidate the mechanism of action. This systematic approach, utilizing a combination of the assays detailed in this guide, will facilitate the efficient and effective discovery of novel anti-angiogenic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Apatinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 4. What is Apatinib Mesylate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. benchchem.com [benchchem.com]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atcc.org [atcc.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 22. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Benchmarking the Potency of 1-(4-Aminophenyl)cyclopentanecarbonitrile Analogs Against Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of novel analogs of 1-(4-Aminophenyl)cyclopentanecarbonitrile against established therapeutic agents targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The data presented herein is intended to aid researchers in drug discovery and development by offering a clear benchmark for new chemical entities.
Introduction to this compound Analogs and their Target
This compound serves as a crucial intermediate in the synthesis of Apatinib, a potent and selective inhibitor of VEGFR-2. This lineage strongly indicates that analogs built upon this scaffold are designed to target the ATP-binding site of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, making it a prime target for anti-cancer therapies. The analogs discussed in this guide are primarily investigated for their potential as anti-angiogenic and anti-tumor agents.
Comparative Potency of VEGFR-2 Inhibitors
The following table summarizes the in vitro potency of selected analogs and established drugs against VEGFR-2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate higher potency.
| Compound | VEGFR-2 Kinase IC50 (nM) | Notes |
| Known Drugs | ||
| Apatinib | 0.1 | A potent and selective VEGFR-2 inhibitor. It is a key benchmark for new analogs. |
| Sorafenib | 6 | A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases. |
| Sunitinib | 9 | A multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, and other receptor tyrosine kinases. |
| Ki8751 | 0.9 | A potent and selective VEGFR-2 inhibitor with a quinolyloxy-phenylurea scaffold.[1] |
| This compound Analogs & Related Compounds | ||
| Analog 1 (N-(4-(1-cyanocyclopentyl)phenyl)-2-(4-pyridylmethyl)amino)pyridine-3-carboxamide) | Data not publicly available | This is the chemical structure of Apatinib, representing the foundational "analog" for this class of compounds. Its high potency sets a high bar for new derivatives. |
| Analog 2 (Nicotinamide-based derivative 6) | 60.83 | A nicotinamide-based derivative designed as a VEGFR-2 inhibitor, showing potent activity comparable to Sorafenib in some assays.[2] |
| Analog 3 (Nicotinamide-based derivative 10) | 63.61 | Another nicotinamide-based analog with significant VEGFR-2 inhibitory activity.[2] |
| Analog 4 (4-anilino-2-vinylquinazoline 8h) | 60.27 | A quinazoline-based analog demonstrating potent VEGFR-2 inhibition, comparable to Sorafenib.[3] |
| Analog 5 (N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea 6ab) | 0.90 | A highly potent quinolyloxy-phenylurea analog, also known as Ki8751, showcasing the potential for modifications on the phenylurea moiety.[1] |
| Analog 6 (Pyrazolo[3,4-d]pyrimidine derivative 12b) | 92 | A fluorinated pyrazolo[3,4-d]pyrimidine derivative with notable VEGFR-2 inhibitory activity.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these compounds.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay measures the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The amount of phosphorylation is typically detected using a luminescence-based or fluorescence-based method. Inhibition of the kinase by a test compound results in a decreased signal.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, the following are added in order:
-
Kinase buffer
-
Recombinant human VEGFR-2 enzyme
-
Test compound at various concentrations
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for compound binding to the enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate (e.g., a poly-Glu,Tyr peptide) and ATP.
-
Reaction Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence or fluorescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (HUVEC)
This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis that is stimulated by VEGF.
Principle: HUVECs are cultured in the presence of VEGF, which stimulates their proliferation via the VEGFR-2 pathway. The inhibitory effect of a test compound on this proliferation is quantified using a cell viability reagent.
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound and a constant concentration of VEGF.
-
Controls: Appropriate controls are included:
-
Cells with no treatment
-
Cells with VEGF only (positive control)
-
Cells with the vehicle (e.g., DMSO) at the highest concentration used for the test compounds.
-
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.
-
Signal Measurement: After a further incubation period as per the manufacturer's protocol, the signal (absorbance or fluorescence/luminescence) is measured using a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-only control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: In Vitro Potency Determination Workflow.
Conclusion
The development of novel analogs based on the this compound scaffold presents a promising avenue for the discovery of new anti-cancer therapeutics. The data compiled in this guide demonstrates that while Apatinib remains a highly potent benchmark, various structural modifications can yield compounds with significant VEGFR-2 inhibitory activity, in some cases comparable to or exceeding that of other approved multi-kinase inhibitors like Sorafenib. Researchers are encouraged to utilize the provided data and experimental protocols to guide the design and evaluation of future generations of VEGFR-2 inhibitors.
References
- 1. Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Synthesis Methods for 1-(4-Aminophenyl)cyclopentanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 1-(4-aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The reproducibility of a synthetic method is a critical factor for its successful implementation in research and development, as well as for large-scale production. This document outlines common synthetic routes, presents available quantitative data for comparison, and provides detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The synthesis of this compound typically proceeds through a two-step sequence: the formation of the intermediate 1-(4-nitrophenyl)cyclopentanecarbonitrile, followed by the reduction of the nitro group to an amine. While the overall strategy is similar across different reports, the specific reagents, catalysts, and reaction conditions employed in the reduction step can significantly impact the yield, purity, and scalability of the process. This guide focuses on comparing the reproducibility of three prominent methods for the reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile.
Comparison of Synthesis Methods
The three primary methods for the reduction of 1-(4-nitrophenyl)cyclopentanecarbonitrile to this compound are:
-
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Method 2: Reduction with Iron Powder and Ammonium Chloride
-
Method 3: Reduction with Iron(III) oxyhydroxide on Carbon (FeO(OH)/C) and Hydrazine Hydrate
The following table summarizes the available quantitative data for each method, allowing for a direct comparison of their reported performance.
| Parameter | Method 1: Catalytic Hydrogenation (Pd/C) | Method 2: Iron Powder & Ammonium Chloride | Method 3: FeO(OH)/C & Hydrazine Hydrate |
| Reported Yield | Data not consistently available for this specific substrate. General yields for nitro group reduction are typically high. | 90% (for the analogous cyclopropane derivative)[1] | 92.5%[2] |
| Purity | Typically high, but requires careful removal of the catalyst. | Good, but may require purification to remove iron salts. | >99.5% (by HPLC)[2] |
| Reaction Time | Generally fast, from minutes to a few hours. | 45 minutes[1] | Approximately 5 hours[2] |
| Scalability | Well-established for industrial scale. | Suitable for lab scale; industrial scale may pose challenges with iron waste. | Demonstrated on a kilogram scale (50 L reactor)[2] |
| Safety Considerations | Hydrogen gas is flammable and requires specialized equipment. Pd/C can be pyrophoric. | Generally considered safe for lab use. | Hydrazine hydrate is toxic and requires careful handling. |
| Reagent Cost & Availability | Pd/C is a precious metal catalyst and can be expensive. | Iron powder and ammonium chloride are inexpensive and readily available. | FeO(OH)/C is a readily prepared or commercially available catalyst. Hydrazine hydrate is a common reagent. |
Experimental Protocols
Synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile (Intermediate)
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Note: The following is a general procedure for the catalytic hydrogenation of a nitro group and may need to be optimized for the specific substrate.
Materials:
-
1-(4-nitrophenyl)cyclopentanecarbonitrile
-
10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenator or similar apparatus
-
Celite®
Procedure:
-
In a pressure vessel, dissolve the 1-(4-nitrophenyl)cyclopentanecarbonitrile in a suitable solvent like ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by crystallization or column chromatography if necessary.[4]
Method 2: Reduction with Iron Powder and Ammonium Chloride
Note: This protocol is adapted from the synthesis of the analogous 1-(4-aminophenyl)cyclopropanecarbonitrile and may require optimization.[1]
Materials:
-
1-(4-nitrophenyl)cyclopentanecarbonitrile
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
To a mixture of 1-(4-nitrophenyl)cyclopentanecarbonitrile in ethanol and water, add ammonium chloride.
-
Heat the mixture to 50°C under a nitrogen atmosphere.
-
Add iron powder portion-wise to the reaction mixture.
-
Stir the resulting reaction mixture for approximately 45 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter it over Celite®.
-
Wash the filter cake with ethanol.
-
Evaporate the filtrate and partition the residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and evaporate to yield this compound.[1]
Method 3: Reduction with FeO(OH)/C and Hydrazine Hydrate
Materials:
-
1-(4-nitrophenyl)cyclopentanecarbonitrile (3 kg, 6.3 mol)
-
FeO(OH)/C catalyst (460 g, 0.63 mol, 0.1 equiv)
-
Ethanol (20 L)
-
80% Hydrazine hydrate (N₂H₄·H₂O) (800 g, 12.6 mol, 2 equiv)
-
Dichloromethane
Procedure:
-
Add 1-(4-nitrophenyl)cyclopentanecarbonitrile, FeO(OH)/C, ethanol, and 80% hydrazine hydrate to a 50 L single-deck glass reactor under a nitrogen atmosphere.
-
Heat the reaction mixture to 75°C and stir for about 5 hours.
-
After the reaction is complete, filter off the FeO(OH)/C catalyst and wash it with dichloromethane.
-
Remove the solvents in vacuo and dry the resulting product overnight in a vacuum drying oven to obtain off-white powder of this compound.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathway and a logical comparison of the reduction methods.
Caption: General two-step synthesis pathway for this compound.
Caption: Comparison of three different reduction methods for the final synthesis step.
Conclusion
The choice of the most reproducible synthesis method for this compound depends on the specific requirements of the researcher, including scale, available equipment, and safety considerations.
-
Method 3 (FeO(OH)/C and Hydrazine Hydrate) appears to be a highly reproducible and scalable method, with detailed experimental data supporting a high yield and purity. However, the use of hydrazine hydrate requires appropriate safety precautions.
-
Method 2 (Iron Powder and Ammonium Chloride) offers a cost-effective and operationally simple alternative, though it may require more extensive purification, and its scalability for industrial purposes could be a concern due to iron waste.
-
Method 1 (Catalytic Hydrogenation) is a classic and powerful method for nitro group reduction. While specific data for this substrate is limited in the provided search results, it is a well-understood and scalable technology. The main considerations are the cost of the catalyst and the safety requirements for handling hydrogen gas.
Further investigation and optimization may be required to determine the most suitable method for a specific application. This guide provides a foundation for researchers to make an informed decision based on the currently available information.
References
A Comparative Guide to Confirming the Purity and Identity of 1-(4-Aminophenyl)cyclopentanecarbonitrile by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the confirmation of purity and identity of the pharmaceutical intermediate, 1-(4-Aminophenyl)cyclopentanecarbonitrile. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical methodology for their needs.
The identity and purity of pharmaceutical intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product.[1] Regulatory agencies mandate stringent control over impurities to ensure that they are minimized to acceptable levels.[1] Therefore, robust and reliable analytical methods are essential throughout the drug development process.[2]
Comparison of Analytical Techniques
LC-MS has become a cornerstone technique in pharmaceutical analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] However, a comprehensive analytical strategy often involves the use of orthogonal techniques to provide a complete picture of a compound's purity and identity. The following table compares LC-MS with other common analytical methods.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by UV-Visible absorbance detection. | Separation of volatile compounds by gas chromatography followed by mass-to-charge ratio detection. | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Separation of ions based on their electrophoretic mobility in a capillary. |
| Primary Use | Purity, identity, and quantitation of a wide range of compounds, including non-volatile and thermally labile molecules.[4][5] | Purity and quantitation of compounds with a UV chromophore. | Purity, identity, and quantitation of volatile and thermally stable compounds.[4] | Definitive structure elucidation and purity assessment.[6] | High-resolution separation of small molecules and ions.[1] |
| Sensitivity | Very High | Moderate to High | Very High | Low | High |
| Selectivity | Very High | Moderate | Very High | Very High | High |
| Structural Info | Molecular weight and fragmentation pattern. | Limited (retention time and UV spectrum). | Fragmentation pattern. | Detailed molecular structure.[6] | Limited (migration time). |
| Sample Throughput | High | High | Moderate | Low | High |
| Limitations | Ion suppression effects, higher cost.[7] | Requires a chromophore, less specific than MS. | Limited to volatile and thermally stable compounds.[4] | Lower sensitivity, complex spectra for mixtures.[8][9] | Lower sample loading capacity. |
Experimental Protocol: Purity and Identity Confirmation of this compound by LC-MS
This protocol outlines a general procedure for the analysis of this compound using a standard LC-MS system. The molecular formula of the target compound is C₁₂H₁₄N₂ with a molecular weight of 186.25 g/mol .[10][11][12]
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), LC-MS grade
2. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of Methanol.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with 50:50 (v/v) Acetonitrile:Water.
-
Sample Solution (10 µg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
3. LC-MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C |
| Scan Range | m/z 50 - 500 |
4. Data Analysis:
-
Identity Confirmation: The identity of this compound is confirmed by comparing the retention time and the measured mass-to-charge ratio (m/z) of the main peak in the sample chromatogram with that of the reference standard. The expected protonated molecule [M+H]⁺ is m/z 187.123.
-
Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be tentatively identified by their mass-to-charge ratios.
Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS analysis for confirming the purity and identity of this compound.
Conclusion
LC-MS is a powerful and versatile technique for the analysis of pharmaceutical intermediates like this compound. Its high sensitivity and selectivity allow for confident identity confirmation and accurate purity assessment.[13] While other techniques such as NMR and GC-MS provide valuable orthogonal information, LC-MS is often the primary choice for routine quality control in drug development due to its speed, robustness, and broad applicability.[14] The provided experimental protocol serves as a starting point for method development and can be optimized to meet specific analytical requirements.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 7. w3.ual.es [w3.ual.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. CAS 115279-73-7 | this compound - Synblock [synblock.com]
- 12. This compound – Biotuva Life Sciences [biotuva.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. ijpsjournal.com [ijpsjournal.com]
structure-activity relationship (SAR) comparison of 1-(4-Aminophenyl)cyclopentanecarbonitrile analogs
For researchers and professionals in the field of drug discovery and development, understanding the nuanced relationship between a molecule's structure and its biological activity is a cornerstone of rational drug design. This guide offers a comparative analysis of the structure-activity relationships (SAR) of cyclopentanecarbonitrile analogs, with a specific focus on their potential as therapeutic agents. While direct SAR studies on 1-(4-Aminophenyl)cyclopentanecarbonitrile are not extensively available in the public domain, this guide draws upon research on structurally related cyclopentane derivatives to illuminate key principles of their biological activity.
The cyclopentane ring serves as a versatile scaffold in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with various biological targets. The nitrile group, a common pharmacophore, can participate in key binding interactions and influence the physicochemical properties of a molecule. By systematically modifying the substituents on the cyclopentane ring and the phenyl moiety, researchers can probe the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
To illustrate the principles of SAR within the cyclopentane scaffold, we will examine a series of multisubstituted cyclopentane derivatives designed as inhibitors of influenza neuraminidase. This enzyme is a crucial target for antiviral drug development. The following table summarizes the inhibitory activity (IC50) of a selection of these analogs against influenza A and B neuraminidase.
| Compound ID | R1 | R2 | R3 | Influenza A Neuraminidase IC50 (nM) | Influenza B Neuraminidase IC50 (nM) |
| 1 | COOH | NH-C(=NH)NH2 | OH | <1 | <10 |
| 2 | COOH | NH-C(=O)CH3 | OH | 5 | 25 |
| 3 | COOH | NH-C(=NH)NH2 | H | 10 | 50 |
| 4 | COOH | NH-C(=O)CH3 | H | 50 | 150 |
| 5 | C(=O)NH2 | NH-C(=NH)NH2 | OH | >100 | >200 |
Key SAR Observations:
-
Importance of the Carboxylate Group (R1): Replacement of the carboxylic acid group (COOH) in compound 1 with a carboxamide group (C(=O)NH2) in compound 5 leads to a significant loss of inhibitory activity. This suggests a critical ionic interaction between the carboxylate and a positively charged residue in the enzyme's active site.
-
Guanidino vs. Acetamido Group (R2): The guanidino group (NH-C(=NH)NH2) in compound 1 confers higher potency compared to the acetamido group (NH-C(=O)CH3) in compound 2 . This highlights the favorable interactions, likely hydrogen bonding and electrostatic interactions, provided by the guanidinium moiety.
-
Role of the Hydroxyl Group (R3): The presence of a hydroxyl group (OH) at the R3 position contributes to higher potency, as seen by comparing compound 1 to 3 and compound 2 to 4 . This suggests that the hydroxyl group may be involved in a key hydrogen bond interaction within the active site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Enzyme and Substrate Preparation: Recombinant influenza A and B neuraminidase are purified. A solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is prepared in a suitable buffer (e.g., MES buffer with CaCl2).
-
Compound Preparation: The test compounds are serially diluted in the assay buffer to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, the test compound dilutions are incubated with the neuraminidase enzyme for a specified period (e.g., 30 minutes) at 37°C.
-
The MUNANA substrate is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped by adding a stop solution (e.g., glycine-NaOH buffer).
-
-
Data Analysis: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental process and the logical flow of SAR analysis, the following diagrams are provided.
Caption: Workflow for the Neuraminidase Inhibition Assay.
Caption: Logical Flow of Structure-Activity Relationship (SAR) Analysis.
Safety Operating Guide
Proper Disposal of 1-(4-Aminophenyl)cyclopentanecarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of 1-(4-Aminophenyl)cyclopentanecarbonitrile, a compound that requires careful management due to its potential health and environmental hazards.
This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures for the chemical waste, and instructions for decontaminating and disposing of empty containers. Adherence to these procedures is crucial for minimizing risks and complying with safety regulations.
Hazard and Safety Information
This compound is classified with specific hazards that necessitate stringent safety measures during handling and disposal.[1][2] It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[1][2]
| Hazard Classification | GHS Hazard Statements | Pictograms |
| Germ cell mutagenicity, Category 2 | H341: Suspected of causing genetic defects[1][2] | Health Hazard |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects[1][2] | Environment |
| Required Personal Protective Equipment (PPE) | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields[1] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use)[1] |
| Skin and Body Protection | Protective gloves, protective clothing[1][2] |
| Respiratory Protection | Use in a well-ventilated place. Avoid formation of dust and aerosols.[1] |
Experimental Protocol: Disposal of this compound
This protocol details the approved methods for the disposal of this compound waste and its empty containers.
Materials:
-
Waste this compound
-
Suitable, closed, and labeled waste containers
-
Personal Protective Equipment (PPE) as specified above
-
Inert absorbent material (for spills)
-
Spark-proof tools and explosion-proof equipment[1]
Procedure for Chemical Waste Disposal:
-
Collection: Collect the waste chemical in a suitable, closed, and clearly labeled container.[1]
-
Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1] The storage area should be locked up.[1][2]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
Procedure for Empty Container Disposal:
-
Decontamination: Triple rinse the empty container with a suitable solvent.
-
Disposal of Rinsate: Collect the rinsate and dispose of it as hazardous chemical waste, following the procedure outlined above.
-
Final Disposal: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Alternatively, combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 1-(4-Aminophenyl)cyclopentanecarbonitrile
Essential Safety and Handling Guide for 1-(4-Aminophenyl)cyclopentanecarbonitrile
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.
Chemical Identifier:
| Name | This compound |
| CAS Number | 115279-73-7 |
| Molecular Formula | C12H14N2 |
| Molecular Weight | 186.25 g/mol |
| Synonyms | 1-(4-aminophenyl)cyclopentane-1-carbonitrile |
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects[1][2] |
| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
Pictograms:
-
Health hazard
-
Environmental hazard
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber)[1][3][4][5][6][7] |
| Hand Protection | The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[8] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and preventing accidents.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place.[1] Wear suitable protective clothing.[1] Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1][2] Store apart from foodstuff containers or incompatible materials.[1] |
| Specifics | Keep refrigerated.[8] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1] Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] Consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.
| Waste Type | Disposal Method |
| Product | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed or seed by storage or disposal.[1] |
| Contaminated Packaging | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] |
Experimental Workflows and Emergency Procedures
The following diagrams illustrate the procedural flow for safe handling during routine operations and in the event of a spill.
Caption: Standard Operating Procedure Workflow
Caption: Chemical Spill Response Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 5. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 6. business.medtecs.com [business.medtecs.com]
- 7. gpisupply.com [gpisupply.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
